Mlkl-IN-6
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H18N4O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl (E)-3-[3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-2,6-dioxopurin-8-yl]prop-2-enoate |
InChI |
InChI=1S/C20H18N4O5/c1-22-15(9-10-16(26)29-3)21-18-17(22)19(27)23(2)20(28)24(18)11-5-7-13-6-4-8-14(25)12-13/h4,6,8-10,12,25H,11H2,1-3H3/b10-9+ |
InChI Key |
PURCTTCEAJLVTC-MDZDMXLPSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)/C=C/C(=O)OC |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)C=CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mlkl-IN-4 in Necroptosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the compound Mlkl-IN-4 (also known as compound 56). No public domain information could be found for a compound named "Mlkl-IN-6". It is presumed that "this compound" was a typographical error and the intended subject was the well-characterized MLKL inhibitor, Mlkl-IN-4.
Introduction
Necroptosis is a form of regulated necrosis, a lytic and inflammatory mode of cell death, that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[1][2] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, the Mixed Lineage Kinase Domain-like protein (MLKL).[2][3] Upon activation by stimuli such as Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL.[3][4] Phosphorylated MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[1][4][5]
Mlkl-IN-4 is a potent and specific small molecule inhibitor of MLKL.[1][6] It belongs to a novel class of uracil derivatives developed through scaffold morphing from the xanthine-based MLKL inhibitor, TC13172.[1][7] This guide provides a comprehensive overview of the mechanism of action of Mlkl-IN-4, including its biochemical and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action of Mlkl-IN-4
Mlkl-IN-4 exerts its inhibitory effect on necroptosis by directly targeting the executioner protein MLKL. Its mechanism of action is characterized by the following key features:
-
Acts Downstream of MLKL Phosphorylation: Mlkl-IN-4 inhibits necroptosis at a late stage in the signaling cascade. It does not interfere with the upstream phosphorylation of RIPK1 or MLKL itself, indicating that it does not inhibit the kinase activity of RIPK3.[6]
-
Inhibition of MLKL Translocation: The primary mechanism of action of Mlkl-IN-4 is the significant inhibition of the translocation of phosphorylated MLKL from the cytosol to the plasma membrane.[1][6][7] This prevents the localization of the executioner protein to its site of action.
-
Partial Inhibition of MLKL Oligomerization: Mlkl-IN-4 has been shown to partially inhibit the oligomerization of MLKL.[1][7] The formation of MLKL oligomers is a critical step for its membrane-disrupting function.
-
Improved Safety Profile: Compared to its predecessor TC13172, Mlkl-IN-4 exhibits a significantly lower reaction rate with glutathione, suggesting a reduced potential for off-target effects and cellular toxicity.[1][6]
Signaling Pathway Visualization
The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention by Mlkl-IN-4.
Quantitative Data
The potency and efficacy of Mlkl-IN-4 have been quantified in various cellular assays. The following table summarizes the key quantitative data available.
| Parameter | Cell Line | Assay Conditions | Value | Reference |
| EC50 | HT-29 | Necroptosis induced by TNF-α, Smac mimetic, and z-VAD-FMK | 82 nM | [6] |
Note on IC50/EC50: The half-maximal effective concentration (EC50) is the concentration of a drug that gives a half-maximal response.[8][9] The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.[8][10][11] In the context of necroptosis inhibition, these terms are often used interchangeably.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Mlkl-IN-4.
Cell Viability Assay to Determine EC50
This protocol is used to quantify the ability of Mlkl-IN-4 to protect cells from necroptosis-inducing stimuli.
Principle: Cell viability is assessed using a luminescent assay that measures ATP levels, which correlate with the number of viable cells.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Mlkl-IN-4
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed HT-29 cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well and incubate overnight.
-
Prepare a serial dilution of Mlkl-IN-4 in culture medium.
-
Pre-treat the cells with various concentrations of Mlkl-IN-4 for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM). Include control wells with vehicle (DMSO) only and cells treated with the necroptosis-inducing cocktail without the inhibitor.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of MLKL Phosphorylation and Translocation
This protocol is used to assess the effect of Mlkl-IN-4 on the phosphorylation status and subcellular localization of MLKL.
Principle: Western blotting allows for the detection of specific proteins (total and phosphorylated MLKL) in cell lysates and subcellular fractions.
Materials:
-
HT-29 cells
-
Reagents for necroptosis induction (as above)
-
Mlkl-IN-4
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-MLKL, anti-GAPDH (cytosolic marker), anti-Na+/K+ ATPase (membrane marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat HT-29 cells with the necroptosis-inducing cocktail in the presence or absence of Mlkl-IN-4 (e.g., 1 µM) for a specified time (e.g., 4-6 hours).
-
For total cell lysates, wash cells with cold PBS and lyse with lysis buffer.
-
For subcellular fractionation, follow the manufacturer's protocol to separate cytosolic and membrane fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
For phosphorylation analysis, compare the levels of phospho-MLKL relative to total MLKL in the presence and absence of Mlkl-IN-4.
-
For translocation analysis, assess the levels of MLKL in the cytosolic and membrane fractions. A decrease in membrane-associated MLKL in the presence of Mlkl-IN-4 indicates inhibition of translocation.
Experimental Workflow Visualization
The following diagram illustrates the workflow for assessing the effect of Mlkl-IN-4 on MLKL translocation.
Conclusion
Mlkl-IN-4 is a potent and specific inhibitor of the necroptosis executioner protein, MLKL. Its mechanism of action involves the inhibition of MLKL translocation to the plasma membrane and, to a lesser extent, the inhibition of MLKL oligomerization, without affecting upstream signaling events such as MLKL phosphorylation. With a favorable in vitro potency and an improved safety profile compared to earlier generation inhibitors, Mlkl-IN-4 represents a valuable research tool for dissecting the molecular intricacies of necroptosis and a promising lead compound for the development of therapeutics targeting necroptosis-driven diseases. The experimental protocols and data presented in this guide provide a framework for the further investigation and characterization of Mlkl-IN-4 and other novel inhibitors of this critical cell death pathway.
References
- 1. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Target of Mlkl-IN-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] A key effector in this pathway is the Mixed Lineage Kinase Domain-like (MLKL) protein. Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell lysis.[2] Given its central role as the terminal executioner of necroptosis, MLKL has emerged as an attractive therapeutic target for diseases driven by excessive necroptotic cell death. This guide provides a comprehensive overview of the cellular target of a specific inhibitor, Mlkl-IN-6, also known as compound P28. While detailed peer-reviewed data on this compound is limited, this document synthesizes available information and provides a broader context of MLKL inhibition.
The Cellular Target: Mixed Lineage Kinase Domain-like (MLKL) Protein
This compound directly targets the Mixed Lineage Kinase Domain-like (MLKL) protein.[3][4] MLKL is a pseudokinase, meaning it has a domain that resembles a kinase but lacks catalytic activity.[5] It functions as a crucial downstream component of the necroptosis signaling cascade.
Structure and Domains of MLKL
The MLKL protein is comprised of two main functional domains:
-
N-terminal four-helix bundle (4HB) domain: This "killer" domain is responsible for the execution of necroptosis by disrupting the plasma membrane.[6]
-
C-terminal pseudokinase domain (PsKD): This domain acts as a regulatory hub, interacting with the upstream kinase RIPK3.[6]
These two domains are connected by a two-helix "brace" region that plays a role in the conformational changes required for MLKL activation.[6]
Role in the Necroptosis Signaling Pathway
Under normal conditions, MLKL exists in an inactive, monomeric state. The necroptosis signaling pathway is initiated by various stimuli, such as tumor necrosis factor (TNF), leading to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. The core activation sequence is as follows:
-
Necrosome Formation: In the absence of active caspase-8, RIPK1 and RIPK3 form a signaling complex called the necrosome.[1]
-
RIPK3 Activation: Within the necrosome, RIPK3 is activated through autophosphorylation.
-
MLKL Phosphorylation: Activated RIPK3 then phosphorylates the pseudokinase domain of MLKL at specific serine/threonine residues (S358 in human MLKL).[7]
-
Conformational Change and Oligomerization: Phosphorylation induces a conformational change in MLKL, exposing its N-terminal 4HB domain. This leads to the formation of MLKL oligomers (trimers, tetramers, or octamers).[7][8]
-
Membrane Translocation and Permeabilization: The MLKL oligomers translocate to the plasma membrane and other intracellular membranes, where they directly bind to phospholipids, leading to membrane permeabilization and cell death.[2]
Non-Necroptotic Functions of MLKL
Emerging evidence suggests that MLKL has functions beyond its role as a necroptosis executioner. These non-canonical roles are often independent of RIPK3-mediated phosphorylation and include:
-
Regulation of Gene Expression: MLKL can translocate to the nucleus and interact with RNA-binding proteins like RBM6 to regulate the mRNA stability of adhesion molecules in endothelial cells.[9]
-
Vascular Inflammation: By controlling the expression of adhesion molecules such as ICAM1, VCAM1, and E-selectin, MLKL can promote vascular inflammation.[9]
-
Nerve Regeneration: MLKL is involved in the degradation of the myelin sheath after nerve injury, a process necessary for subsequent regeneration.[9]
This compound: Mechanism of Action and Properties
This compound is a small molecule inhibitor that targets MLKL.[3][4] Based on available data from chemical suppliers, its mechanism of action involves the inhibition of key steps in MLKL activation.
Inhibition of MLKL Phosphorylation and Oligomerization
This compound is reported to inhibit the phosphorylation and subsequent oligomerization of MLKL.[3][4] By preventing these crucial activation steps, the inhibitor effectively blocks the downstream events of membrane translocation and cell lysis, thereby inhibiting necroptosis.
Cellular Effects
The primary cellular effect of this compound is the inhibition of necroptotic cell death.[3][4] Additionally, it has been noted to:
Quantitative Data and Chemical Properties
As of late 2025, specific quantitative data such as IC50, EC50, or binding constants for this compound are not widely available in peer-reviewed literature. The following table summarizes its known chemical properties.
| Property | Value |
| Synonyms | Compound P28 |
| Molecular Formula | C20H18N4O5 |
| Molecular Weight | 394.38 g/mol |
Experimental Protocols for Studying MLKL Inhibitors
The following are representative protocols for evaluating the efficacy and mechanism of action of MLKL inhibitors like this compound.
Cell-Based Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents: TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound or other test compounds
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or a membrane-impermeant DNA dye (e.g., SYTOX Green)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate for a time sufficient to induce cell death (typically 6-24 hours).
-
Quantify cell death by measuring LDH release into the supernatant according to the manufacturer's instructions, or by measuring the fluorescence of a DNA dye that enters cells with compromised membranes.
-
Calculate the percentage of cell death inhibition relative to the vehicle-treated, necroptosis-induced control.
Western Blot for MLKL Phosphorylation and Oligomerization
This method assesses the inhibitor's effect on the phosphorylation and oligomerization state of MLKL.
Materials:
-
Cell line and necroptosis-inducing agents as above
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels (gradient or low percentage for oligomers) and Western blotting equipment
-
Primary antibodies: anti-phospho-MLKL (S358), anti-total-MLKL
-
Secondary antibody (HRP-conjugated) and chemiluminescent substrate
Protocol:
-
Culture and treat cells with this compound and necroptosis-inducing agents as described above.
-
Lyse the cells and collect the protein extracts.
-
For oligomerization analysis, run the lysates on a non-reducing SDS-PAGE gel to preserve disulfide bonds that may form between MLKL monomers. For phosphorylation analysis, a standard reducing SDS-PAGE is used.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-MLKL and total MLKL.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to determine the effect of this compound on MLKL phosphorylation and the formation of higher-order oligomers.
Visualizations: Pathways and Workflows
The Necroptosis Signaling Pathway
The following diagram illustrates the canonical necroptosis pathway, highlighting the central role of MLKL and the points of intervention for inhibitors.
Caption: The necroptosis pathway initiated by TNF-α.
Experimental Workflow for Inhibitor Testing
The diagram below outlines a typical workflow for characterizing a novel MLKL inhibitor.
Caption: Workflow for characterizing an MLKL inhibitor.
Conclusion
This compound is an inhibitor targeting the pseudokinase MLKL, the terminal effector of the necroptosis pathway. Its mechanism of action involves the suppression of MLKL phosphorylation and oligomerization, thereby preventing the execution of necroptotic cell death. While specific, peer-reviewed quantitative data on this compound remains to be published, its described mechanism aligns with current strategies for targeting MLKL. The experimental protocols and workflows detailed in this guide provide a robust framework for the investigation and characterization of this and other novel MLKL inhibitors, which hold significant promise for the treatment of a range of inflammatory and degenerative diseases.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Necroptosis | TargetMol [targetmol.com]
- 5. ovid.com [ovid.com]
- 6. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MLKL Channel in Necroptosis Is an Octamer Formed by Tetramers in a Dyadic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A necroptotic-independent function of MLKL in regulating endothelial cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Mlkl-IN-6: A Potent Inhibitor of Necroptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. A key effector in this pathway is the mixed lineage kinase domain-like (MLKL) protein. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. The critical role of MLKL makes it an attractive therapeutic target for diseases driven by excessive necroptosis. This whitepaper provides a comprehensive overview of Mlkl-IN-6, a small molecule inhibitor of MLKL, detailing its chemical properties, mechanism of action, and the experimental methodologies used for its characterization, based on currently available information.
Discovery of this compound
Details regarding the specific discovery process of this compound, also referred to as compound P28, including the lead identification and optimization campaign, are not extensively documented in publicly available literature. It is known to be a mixed lineage kinase inhibitor that was identified for its specific targeting of the MLKL protein.
Chemical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C20H18N4O5 | |
| Molecular Weight | 394.38 g/mol | |
| IUPAC Name | methyl (E)-3-(2-(4-(3-hydroxyphenyl)but-1-yn-1-yl)-1,3-dioxo-1,2,3,4-tetrahydro-9H-pyrrolo[3,4-b]quinolin-9-yl)acrylate | |
| Canonical SMILES | COC(=O)/C=C/N1C(=O)C2=C(C1=O)C3=CC=CC=C3N2CC#CC4=CC=CC(O)=C4 |
Mechanism of Action
This compound functions as a potent inhibitor of necroptosis by directly targeting MLKL. Its primary mechanism involves the inhibition of MLKL phosphorylation and subsequent oligomerization, which are crucial steps for its activation and function as an executioner of cell death. By preventing these events, this compound effectively halts the necroptotic signaling cascade downstream of RIPK3 activation. This targeted inhibition of the terminal effector of necroptosis offers a specific approach to modulating this cell death pathway, potentially minimizing off-target effects that might arise from inhibiting upstream kinases like RIPK1.
Signaling Pathway
The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention for this compound.
Caption: Necroptosis pathway showing this compound inhibition of MLKL phosphorylation and oligomerization.
Experimental Protocols
General Workflow for Characterizing this compound
Caption: A generalized experimental workflow for the synthesis and characterization of this compound.
1. Chemical Synthesis and Characterization:
-
Synthesis: The synthesis of this compound would likely involve a multi-step organic synthesis route to construct the core scaffold and introduce the necessary functional groups.
-
Purification: The crude product would be purified using techniques such as flash column chromatography and/or preparative high-performance liquid chromatography (HPLC).
-
Structural Verification: The chemical structure of the final compound would be confirmed using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2. In Vitro Biochemical Assays:
-
Kinase Inhibition Assay: To determine the potency of this compound in inhibiting MLKL phosphorylation, an in vitro kinase assay would be performed. This typically involves incubating recombinant RIPK3 and MLKL proteins with ATP and varying concentrations of the inhibitor. The level of MLKL phosphorylation would be quantified, for example, using an antibody specific to phosphorylated MLKL in an ELISA or by measuring ATP consumption.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to confirm the direct binding of this compound to MLKL and to determine the binding affinity and kinetics.
3. Cell-Based Assays:
-
Necroptosis Induction: A cellular model of necroptosis would be established, for instance, by treating a susceptible cell line (e.g., HT-29 or L929 cells) with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk).
-
Cell Viability Assays: The protective effect of this compound against necroptotic cell death would be quantified using cell viability assays such as MTS or CellTiter-Glo. A dose-response curve would be generated to determine the EC50 value.
-
Target Engagement and Pathway Analysis:
-
Western Blotting: To confirm the on-target effect of this compound in a cellular context, western blot analysis would be performed to measure the levels of phosphorylated MLKL in treated cells.
-
Oligomerization Assays: Native PAGE and western blotting could be used to assess the formation of MLKL oligomers in the presence and absence of the inhibitor.
-
Membrane Permeability Assays: The functional consequence of MLKL inhibition, i.e., the prevention of membrane rupture, would be measured by quantifying the release of lactate dehydrogenase (LDH) into the cell culture medium or by using fluorescent dyes like propidium iodide that only enter cells with compromised membranes.
-
Conclusion
This compound is a valuable research tool for studying the role of MLKL-mediated necroptosis in various disease models. Its ability to specifically inhibit the phosphorylation and oligomerization of MLKL provides a targeted approach to dissecting the intricacies of this cell death pathway. While detailed information regarding its discovery and the specifics of its experimental validation are not widely published, the available data on its chemical properties and mechanism of action highlight its potential as a lead compound for the development of novel therapeutics targeting necroptosis-driven pathologies. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in evaluating its translational potential.
The Pivotal Role of MLKL Phosphorylation in Programmed Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including host defense against pathogens, inflammation, and ischemic injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway that culminates in plasma membrane rupture and the release of cellular contents.[2] The execution of this lytic cell death is orchestrated by the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL) protein.[3][4] In its inactive state, MLKL is a cytosolic monomer. However, upon receiving specific upstream signals, it undergoes phosphorylation, which serves as the critical switch, converting it into a potent executioner of cell death.[5][6] This guide provides an in-depth examination of the core mechanisms surrounding MLKL phosphorylation, its downstream consequences, and the experimental methodologies used to investigate this crucial cellular event.
The Upstream Necroptotic Signaling Pathway
The phosphorylation and activation of MLKL are the terminal events in a well-defined signaling cascade. This pathway is typically initiated by extrinsic stimuli, such as the binding of Tumor Necrosis Factor (TNF) to its receptor, TNFR1.[7] This engagement leads to the formation of a series of protein complexes.
In scenarios where apoptosis is inhibited (e.g., by viral proteins or chemical inhibitors of caspases), Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are recruited to a secondary complex.[2][7] Within this complex, known as the necrosome, RIPK1 and RIPK3, which interact through their RIP Homology Interaction Motif (RHIM) domains, become activated.[4][7] The activated RIPK3 then directly phosphorylates MLKL, committing the cell to necroptosis.[4][8]
Mechanism of MLKL Activation by Phosphorylation
The transition of MLKL from a dormant to an active state is a direct consequence of phosphorylation within its C-terminal pseudokinase domain.[6] This domain, while lacking catalytic activity, functions as a crucial regulatory hub.[5]
-
Phosphorylation Event: RIPK3 phosphorylates specific residues within the activation loop of the MLKL pseudokinase domain.[7] This phosphorylation event is the primary trigger for MLKL activation.[9]
-
Conformational Change: The introduction of negatively charged phosphate groups induces a significant conformational change.[6][8] This change effectively releases the N-terminal four-helix bundle (4HB) domain, also known as the "killer" domain, from the inhibitory embrace of the pseudokinase domain.[4][6]
-
Exposure of the Killer Domain: With the 4HB domain now exposed, MLKL is licensed to execute the subsequent steps of necroptosis.[8]
References
- 1. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 2. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct pseudokinase domain conformations underlie divergent activation mechanisms among vertebrate MLKL orthologues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylated MLKL causes plasma membrane rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Necroptosis Pathway and the Role of MLKL
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a crucial alternative cell death mechanism, particularly when apoptosis is inhibited. The execution of necroptosis is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the terminal effector protein, Mixed Lineage Kinase Domain-Like (MLKL). This guide provides a comprehensive technical overview of the necroptosis pathway, with a central focus on the structure, activation, and function of MLKL. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary knowledge to investigate this critical cell death pathway.
The Necroptosis Signaling Cascade
Necroptosis is initiated by various stimuli, most notably by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). The signaling cascade can be broadly divided into the initiation phase, involving the formation of different protein complexes, and the execution phase, culminating in the disruption of the plasma membrane by MLKL.
Initiation and Necrosome Formation
Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. This complex consists of TRADD, TRAF2, cIAPs, and RIPK1.[1] In this complex, RIPK1 is ubiquitinated, leading to the activation of pro-survival pathways like NF-κB.[1] However, under conditions where cIAPs are depleted or inhibited (e.g., by SMAC mimetics) and caspases are inactive, RIPK1 can dissociate from Complex I to form a cytosolic platform for cell death signaling.
When caspase-8 is inhibited, RIPK1 interacts with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs) to form a higher-order amyloid-like structure called the necrosome or Complex IIb .[2][3] This complex serves as the activation platform for necroptosis.
The Central Role of MLKL
MLKL is a pseudokinase that acts as the terminal effector of necroptosis.[1][3] It is composed of an N-terminal four-helix bundle (4HB) domain, a two-helix "brace" region, and a C-terminal pseudokinase domain.[4] In its inactive state, the pseudokinase domain of MLKL inhibits the executioner 4HB domain.
Activation of MLKL: Within the necrosome, activated RIPK3 phosphorylates the activation loop of the MLKL pseudokinase domain.[3][5] In human MLKL, the key phosphorylation sites are Threonine 357 (T357) and Serine 358 (S358), while in mouse MLKL, it is primarily Serine 345 (S345).[6] This phosphorylation event induces a conformational change in MLKL, leading to its activation.
Oligomerization and Translocation: Phosphorylated MLKL monomers then oligomerize, forming trimers, tetramers, and ultimately larger octameric complexes.[7][8][9] These oligomers then translocate from the cytosol to the plasma membrane and other intracellular membranes.[2][10] This translocation is a critical checkpoint in the execution of necroptosis and is thought to be mediated by the interaction of the positively charged 4HB domain with negatively charged phospholipids, such as phosphatidylinositol phosphates (PIPs), in the inner leaflet of the plasma membrane.[10]
Execution of Necroptosis: At the plasma membrane, MLKL oligomers are believed to form pores or channels, leading to an influx of ions, particularly Ca2+, and subsequent osmotic lysis of the cell.[7] This disruption of plasma membrane integrity results in the release of cellular contents and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.
Visualizing the Necroptosis Pathway
TNF-α Induced Necroptosis Signaling Pathway
Caption: TNF-α induced necroptosis signaling pathway.
Key Steps in MLKL Activation and Execution
Caption: Key steps in MLKL activation and execution of necroptosis.
Quantitative Data in Necroptosis Research
Quantitative analysis is essential for understanding the dynamics of the necroptosis pathway. Below are tables summarizing key quantitative parameters.
Table 1: Key Proteins and Their Molecular Weights
| Protein | Human UniProt ID | Predicted Molecular Weight (kDa) | Oligomeric State (Active) |
| RIPK1 | Q13546 | 75.9 | Oligomer |
| RIPK3 | Q9Y572 | 56.8 | Oligomer |
| MLKL | Q8NB16 | 54.3 | Trimer, Tetramer, Octamer |
| Caspase-8 | Q14790 | 55.3 | Dimer |
Table 2: Typical Concentrations of Reagents for Inducing Necroptosis in Cell Culture
| Reagent | Cell Line Example | Concentration | Incubation Time | Reference |
| TNF-α | HT-29, L929 | 10-100 ng/mL | 4-24 hours | [11][12][13] |
| SMAC mimetic (e.g., Birinapant, SM-164) | HT-29 | 10-100 nM | 4-24 hours | [12][14] |
| Pan-caspase inhibitor (e.g., z-VAD-fmk) | HT-29, L929 | 20-50 µM | 4-24 hours | [11][12][13] |
| Necrostatin-1 (RIPK1 inhibitor) | HT-29, Macrophages | 10-30 µM | Pre-incubation (30 min - 1 hr) | [11][14] |
| GSK'872 (RIPK3 inhibitor) | HT-29 | 1-10 µM | Pre-incubation (1-2 hr) | [12] |
| Necrosulfonamide (NSA) (MLKL inhibitor) | HT-29 | 1-10 µM | Pre-incubation (1-2 hr) | [15] |
Table 3: Quantitative Readouts for Necroptosis Assays
| Assay | Parameter Measured | Typical Readout |
| LDH Release Assay | Lactate Dehydrogenase activity in supernatant | Absorbance at 490-520 nm |
| Propidium Iodide (PI) Staining | PI fluorescence in cells with compromised membranes | Percentage of PI-positive cells by flow cytometry or fluorescence microscopy |
| Western Blot (Phospho-MLKL) | Phosphorylated MLKL levels | Band intensity relative to total MLKL or loading control |
| Non-reducing PAGE | MLKL oligomers | High molecular weight bands (~160 kDa for trimer, >250 kDa for larger oligomers) |
| Subcellular Fractionation | MLKL in membrane vs. cytosolic fractions | Band intensity of MLKL in each fraction by Western blot |
Detailed Experimental Protocols
Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Human TNF-α (recombinant)
-
SMAC mimetic (e.g., Birinapant or SM-164)
-
z-VAD-fmk (pan-caspase inhibitor)
-
Necrostatin-1 (Nec-1) or GSK'872 (as negative controls)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Seed HT-29 cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
For negative controls: Pre-incubate cells with a necroptosis inhibitor (e.g., 30 µM Necrostatin-1 or 5 µM GSK'872) for 1-2 hours before adding the necroptosis-inducing stimuli.
-
Prepare the necroptosis induction cocktail (TSZ):
-
TNF-α: final concentration of 20 ng/mL.
-
SMAC mimetic: final concentration of 100 nM.
-
z-VAD-fmk: final concentration of 20 µM.
-
-
Add the TSZ cocktail to the cells.
-
Incubate the cells for the desired time period (e.g., 4, 8, or 16 hours) at 37°C and 5% CO2.
-
Proceed with downstream analysis (e.g., cell viability assay, Western blot).
Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol outlines the detection of phosphorylated MLKL, a key marker of necroptosis activation.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (human Ser358 or mouse Ser345), anti-total-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize p-MLKL to total MLKL and the loading control.
Detection of MLKL Oligomerization by Non-Reducing PAGE
This protocol allows for the visualization of MLKL oligomers, a hallmark of its activation.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer without reducing agents (e.g., Triton X-100-based buffer)
-
Non-reducing Laemmli sample buffer (lacking β-mercaptoethanol or DTT)
-
SDS-PAGE gels and running buffer
-
Western blot reagents (as described in 4.2)
-
Primary antibody: anti-total-MLKL
Procedure:
-
Lyse cells in a lysis buffer without reducing agents.
-
Determine protein concentration.
-
Prepare samples with non-reducing Laemmli buffer. Do not boil the samples , as this can disrupt non-covalent oligomers.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Proceed with Western blotting as described in section 4.2, probing with an anti-total-MLKL antibody.
-
Analyze the blot for the appearance of high molecular weight bands corresponding to MLKL oligomers (trimers ~160 kDa, and higher-order structures).
Subcellular Fractionation to Detect MLKL Translocation
This protocol separates cytosolic and membrane fractions to assess the translocation of MLKL to the plasma membrane.
Materials:
-
Treated and untreated cells
-
Hypotonic lysis buffer
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Ultracentrifuge
-
Western blot reagents
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to allow cells to swell.
-
Lyse the cells by passing them through a narrow-gauge needle or by using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the membrane pellet with buffer and resuspend it in lysis buffer.
-
Analyze equal protein amounts from the cytosolic and membrane fractions by Western blotting for MLKL. An increase in MLKL in the membrane fraction of treated cells indicates translocation.
Cell Viability Assessment by LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.
Materials:
-
Cell culture supernatant from treated and untreated cells
-
Lysis buffer (for maximum LDH release control)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Plate reader
Procedure:
-
Culture and treat cells in a 96-well plate as described in protocol 4.1.
-
Prepare control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the kit's lysis buffer.
-
Background: Culture medium alone.
-
-
Carefully transfer the supernatant from all wells to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Experimental Workflows
Workflow for Investigating a Novel Compound's Effect on Necroptosis
Caption: Workflow for investigating a novel compound's effect on necroptosis.
Conclusion and Future Directions
The elucidation of the necroptosis pathway and the identification of MLKL as its terminal effector have opened new avenues for understanding and potentially treating a wide range of diseases. The ability to pharmacologically modulate this pathway holds significant therapeutic promise. Future research will likely focus on further dissecting the precise molecular mechanisms of MLKL-mediated membrane disruption, identifying novel regulators of the necroptosis pathway, and developing more specific and potent inhibitors of RIPK1, RIPK3, and MLKL for clinical applications. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers dedicated to advancing our knowledge of this fascinating and clinically relevant cell death pathway.
References
- 1. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | RIPK3 phosphorylates MLKL [reactome.org]
- 7. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MLKL Channel in Necroptosis Is an Octamer Formed by Tetramers in a Dyadic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Utilizing MLKL Inhibitors for the Study of Immune Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, immune responses to pathogens, and ischemia-reperfusion injury. Unlike apoptosis, which is immunologically silent, necroptosis is highly inflammatory due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells. The terminal effector of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[1][2][3] The critical role of MLKL makes it an attractive target for therapeutic intervention and a valuable tool for studying the intricacies of immune cell death.
While specific information regarding a compound named "Mlkl-IN-6" is not available in the current scientific literature, this guide provides a comprehensive overview of the principles and methods for using MLKL inhibitors as a class to investigate necroptosis and its role in immunity. Targeting MLKL offers high specificity, as it is the most downstream effector in the pathway, potentially avoiding off-target effects associated with inhibiting upstream kinases like RIPK1, which are involved in other cellular pathways.[1][3]
Core Signaling Pathway: The Necrosome and MLKL Activation
Necroptosis is canonically initiated by signals from death receptors, such as the TNF receptor (TNFR), when caspase-8 activity is inhibited. This leads to the formation of a multi-protein complex called the necrosome.
-
Necrosome Formation: Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are recruited and activated. They interact via their RIP Homology Interaction Motifs (RHIMs).[2]
-
MLKL Recruitment and Phosphorylation: Activated RIPK3 recruits MLKL to the necrosome.[2] RIPK3 then phosphorylates the pseudokinase domain of MLKL at specific serine/threonine residues (S358/T357 in humans).[4][5]
-
Conformational Change and Oligomerization: Phosphorylation induces a conformational change in MLKL, releasing its N-terminal four-helix bundle (4HB) "killer" domain from autoinhibition.[6][7] This allows MLKL monomers to form disulfide bond-dependent, amyloid-like oligomers.[4][8]
-
Membrane Translocation and Execution: These MLKL oligomers translocate to the plasma membrane, where they interact with phosphatidylinositol phosphates.[4] This interaction leads to membrane disruption, either through direct pore formation or by other mechanisms, resulting in an influx of ions like Ca2+, cell swelling, and eventual rupture.[7]
Quantitative Data on MLKL's Role in Immune Response
The functional consequences of MLKL activity or its inhibition have been quantified in various models, particularly in the context of cancer immunotherapy. Genetic deletion of MLKL serves as a proxy for complete inhibition.
Table 1: Effect of MLKL Deletion on Tumor Growth and Immune Cell Populations in a Murine Melanoma Model with Immune Checkpoint Inhibitor (ICI) Therapy
| Experimental Group | Mean Tumor Volume (Day 14, mm³) | Overall Survival (%) | Circulating Tumor-Specific CD8+ T Cells (Count) |
| Wild-Type (WT) Tumor + ICI | ~250 | ~60% | High |
| MLKL-deficient (MLKL-/-) Tumor + ICI | ~1000 | ~0% | Low |
| Data synthesized from studies on B16 melanoma cells treated with anti-CTLA-4 and anti-PD-1 antibodies. The absence of MLKL in tumor cells renders them resistant to ICI therapy, highlighting the importance of necroptotic cell death for generating an anti-tumor immune response.[9] |
Table 2: Quantification of Necroptotic Cell Death in HT-29 Cells
| Condition | Treatment | Cell Death (% SytoxGreen Positive) | Key Observation |
| Control | DMSO | < 5% | Baseline cell death is low. |
| Necroptosis Induction | TNFα + Smac-mimetic + zVAD (TSZ) | > 80% | TSZ robustly induces necroptosis. |
| MLKL Inhibition | TSZ + MLKL Inhibitor (e.g., NSA) | < 10% | MLKL inhibitors effectively block necroptotic cell death. |
| MLKL Knockout | TSZ in MLKL-/- cells | < 5% | Genetic deletion of MLKL prevents necroptosis. |
| Data are representative of typical outcomes from in vitro necroptosis assays.[7] |
Experimental Protocols
Detailed methodologies are crucial for accurately studying MLKL-mediated cell death.
Protocol 1: Western Blotting for MLKL Phosphorylation
This method is used to detect the activation of MLKL, a hallmark of necroptosis.
Methodology:
-
Cell Lysis: Treat cells with the desired stimuli (e.g., TNFα, Smac-mimetic, z-VAD-FMK) for the indicated time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. For detecting oligomers, a non-reducing SDS-PAGE (without β-mercaptoethanol or DTT in the loading buffer) can be used.[8]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MLKL (e.g., anti-p-MLKL Ser358) overnight at 4°C. Also probe for total MLKL and a loading control (e.g., GAPDH or β-actin) on the same or a separate blot.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4][10]
Protocol 2: Quantification of Necroptosis by Fluorescent Dye Uptake
This assay measures the loss of plasma membrane integrity, a defining feature of necroptosis.
Methodology:
-
Cell Plating: Plate cells (e.g., HT-29, L929, or primary immune cells) in a 96-well plate.
-
Treatment: Pre-treat cells with MLKL inhibitors for 1-2 hours, followed by the addition of a necroptotic stimulus (e.g., TSZ).
-
Dye Addition: Add a membrane-impermeable DNA dye (e.g., SytoxGreen, Propidium Iodide) to the media at the time of stimulus addition. These dyes only enter and fluoresce upon binding to DNA in cells with compromised membranes.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte) housed within a standard cell culture incubator.
-
Data Acquisition: Acquire phase-contrast and green fluorescent images at regular intervals (e.g., every 30-60 minutes) for 12-24 hours.
-
Analysis: Quantify the number of green fluorescent (dead) cells over time using the imaging software. Normalize the results to the total cell number if required.[7]
Emerging Non-Necroptotic Functions of MLKL
Recent studies have revealed that MLKL possesses functions beyond executing necroptosis. Researchers using MLKL inhibitors or knockout models should be aware of these potential non-canonical roles, which could influence experimental outcomes.
-
Vascular Inflammation: In endothelial cells, MLKL can promote the expression of adhesion molecules like ICAM1 and VCAM1, independent of necroptosis, by interacting with RBM6 to enhance mRNA stability.[6]
-
Nerve Regeneration: Following nerve injury, MLKL contributes to the degradation of the myelin sheath, a process that facilitates nerve regeneration.[6][11]
-
Extracellular Vesicle Generation: MLKL has been implicated in the formation and release of extracellular vesicles, a function that appears to be independent of RIPK1 and RIPK3 activation.[1]
These findings suggest that MLKL is a multifaceted protein, and inhibiting its function may have broader consequences than simply blocking necroptotic cell death.
Conclusion
MLKL is the definitive executioner of necroptotic cell death, a pathway of immense interest in immunology, oncology, and inflammatory diseases. The use of small molecule inhibitors targeting MLKL provides a powerful and specific means to dissect the role of necroptosis in health and disease. By employing rigorous experimental protocols, such as quantitative Western blotting for p-MLKL and kinetic cell death assays, researchers can effectively probe the functional consequences of this critical immune cell death pathway. As our understanding of MLKL's non-necroptotic roles expands, these tools will become even more valuable in delineating the diverse functions of this unique pseudokinase.
References
- 1. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. A necroptotic-independent function of MLKL in regulating endothelial cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
Introduction: The Role of MLKL-Mediated Necroptosis in Liver Fibrosis
An In-Depth Technical Guide to Investigating Liver Fibrosis with a Mixed Lineage Kinase Domain-Like Protein (MLKL) Inhibitor
Disclaimer: Initial searches for the specific compound "Mlkl-IN-6" did not yield any publicly available scientific literature. Therefore, this guide utilizes Necrosulfonamide (NSA) , a well-characterized and commercially available inhibitor of the Mixed Lineage Kinase Domain-Like protein (MLKL), as a representative tool for investigating the role of necroptosis in liver fibrosis. The principles, protocols, and data presented are based on existing research on MLKL inhibition and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in this field.
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure. A key initiating event in the fibrotic cascade is the death of hepatocytes, the primary cells of the liver. One of the critical forms of regulated cell death implicated in liver disease is necroptosis, a programmed form of necrosis.
The terminal effector of the necroptosis pathway is the Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation by upstream kinases, primarily Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane. This leads to membrane disruption, cell lysis, and the release of damage-associated molecular patterns (DAMPs). These DAMPs trigger a potent inflammatory response, activating resident liver macrophages (Kupffer cells) and promoting the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
Studies have shown a positive correlation between MLKL levels and fibrotic markers in liver samples from both human patients and animal models of liver fibrosis. Genetic deletion of Mlkl in mice has been demonstrated to significantly reduce liver injury and fibrosis in models induced by carbon tetrachloride (CCl₄) and bile duct ligation (BDL). This highlights MLKL as a promising therapeutic target for liver fibrosis. This guide focuses on the use of Necrosulfonamide (NSA), a specific MLKL inhibitor, as a pharmacological tool to investigate and potentially modulate these pathological processes.
Mechanism of Action: Necrosulfonamide (NSA)
Necrosulfonamide is a potent and specific inhibitor of human MLKL. It acts by covalently binding to cysteine 86 (Cys86) within the kinase-like domain of MLKL. This binding prevents the interaction of MLKL with RIPK3, thereby blocking the phosphorylation and subsequent oligomerization of MLKL, which are essential steps for the execution of necroptosis. By inhibiting MLKL, NSA effectively prevents the disruption of the plasma membrane and the release of pro-inflammatory DAMPs.
Preclinical Data: Efficacy of MLKL Inhibition in Liver Fibrosis Models
The therapeutic potential of targeting MLKL in liver fibrosis is supported by data from various preclinical studies. While specific quantitative data for Necrosulfonamide in comprehensive fibrosis models is emerging, the effects of genetic MLKL deletion provide a strong rationale and a benchmark for what can be expected from pharmacological inhibition.
Table 1: Summary of Key Findings from MLKL Deletion Studies in Mouse Models of Liver Fibrosis
| Parameter | CCl₄ Model (8 weeks) | BDL Model (4 weeks) | Reference |
| Liver Histology (Sirius Red) | Significantly reduced collagen deposition in Mlkl⁻/⁻ mice compared to wild-type (WT). | Markedly decreased fibrotic area in Mlkl⁻/⁻ mice compared to WT. | |
| Hydroxyproline Content | Lower collagen content in the livers of Mlkl⁻/⁻ mice. | Reduced hydroxyproline levels in Mlkl⁻/⁻ mice. | |
| Serum ALT/AST Levels | Significantly lower serum levels of ALT and AST in Mlkl⁻/⁻ mice, indicating reduced liver injury. | Attenuated elevation of serum ALT and AST in Mlkl⁻/⁻ mice. | |
| Gene Expression (α-SMA, Col1a1) | Downregulation of α-SMA and Col1a1 mRNA levels in the livers of Mlkl⁻/⁻ mice. | Decreased expression of key fibrotic genes in Mlkl⁻/⁻ mice. | |
| Hepatic Stellate Cell Activation | Reduced number of activated HSCs (α-SMA positive cells) in Mlkl⁻/⁻ mice. | Attenuated HSC activation in Mlkl⁻/⁻ mice. |
Data presented is a qualitative summary based on published findings. Specific percentages and values can be found in the cited literature.
Key Experimental Protocols
This section provides detailed methodologies for inducing and assessing liver fibrosis in mice, along with protocols for in vitro experiments using Necrosulfonamide.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This is a widely used toxicant-induced model of liver fibrosis.
-
Animals: 8-10 week old male C57BL/6 mice.
-
Reagents: Carbon tetrachloride (CCl₄), Corn oil.
-
Procedure:
-
Prepare a 10% (v/v) solution of CCl₄ in corn oil.
-
Administer the CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.
-
Injections are typically given twice a week for 6-8 weeks to establish significant fibrosis.
-
A control group should receive i.p. injections of corn oil only.
-
-
Pharmacological Intervention (NSA):
-
Necrosulfonamide can be administered via i.p. injection. A typical dose is in the range of 1-10 mg/kg.
-
NSA treatment can be initiated either prophylactically (at the same time as the first CCl₄ injection) or therapeutically (after fibrosis has been established, e.g., after 4 weeks of CCl₄).
-
Administer NSA daily or on the same days as CCl₄ administration. A vehicle control group for NSA (e.g., DMSO/Saline) should be included.
-
-
Endpoint Analysis: At the end of the study period, euthanize mice and collect blood (for serum analysis of ALT/AST) and liver tissue for histology, hydroxyproline assay, and gene/protein expression analysis.
Histological Assessment of Fibrosis: Sirius Red Staining
Sirius Red staining is used to visualize collagen fibers in tissue sections.
-
Tissue Preparation:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on slides.
-
-
Staining Protocol:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Stain in Picro-Sirius Red solution (0.1% Direct Red 80 in saturated picric acid) for 1 hour.
-
Wash slides quickly in two changes of acidified water (0.5% acetic acid).
-
Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
-
Quantification:
-
Capture images of stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the red-stained collagen area as a percentage of the total tissue area.
-
Biochemical Assessment of Fibrosis: Hydroxyproline Assay
This assay quantifies the total collagen content in the liver by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Homogenize the tissue in distilled water.
-
-
Hydrolysis:
-
Add concentrated Hydrochloric Acid (HCl) to the homogenate to a final concentration of 6N.
-
Hydrolyze the samples at 110-120°C for 12-24 hours in a sealed, acid-resistant tube.
-
-
Assay Procedure:
-
Centrifuge the hydrolysate and collect the supernatant.
-
Neutralize the samples with NaOH.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes to develop color.
-
Measure the absorbance at 550-560 nm.
-
-
Calculation: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per gram of liver tissue.
Visualizing Key Pathways and Workflows
Necroptosis Signaling Pathway in Hepatocytes
Caption: MLKL-mediated necroptosis pathway and the inhibitory action of Necrosulfonamide.
Experimental Workflow for Evaluating NSA in a CCl₄ Model
Caption: Workflow for a preclinical study of Necrosulfonamide in a mouse model of liver fibrosis.
Conclusion
The inhibition of MLKL-mediated necroptosis represents a highly promising therapeutic strategy for the treatment of liver fibrosis. By preventing hepatocyte death and the subsequent release of pro-inflammatory and pro-fibrotic signals, MLKL inhibitors like Necrosulfonamide can potentially halt the progression of the disease. This guide provides a foundational framework for researchers to investigate the role of MLKL in liver fibrosis using pharmacological tools. The detailed protocols and conceptual workflows are designed to facilitate the design and execution of robust preclinical studies, ultimately contributing to the development of novel anti-fibrotic therapies.
An In-depth Technical Guide to the Basic Research Applications of MLKL Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the role of Mixed Lineage Kinase Domain-Like (MLKL) protein inhibitors in basic research. It details the necroptosis signaling pathway, the mechanism of action for key inhibitors, their diverse research applications, and detailed experimental protocols.
Introduction: MLKL as the Executioner of Necroptosis
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of immunogenic intracellular contents.[1] This process is a critical host defense mechanism against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cancer.[2][3][4]
The central executioner of necroptosis is the pseudokinase MLKL.[2] In response to stimuli such as tumor necrosis factor (TNF), the kinases RIPK1 and RIPK3 form a necrosome complex.[1] RIPK3 then phosphorylates MLKL, triggering a conformational change, oligomerization, and translocation to the plasma membrane.[5][6] The activated MLKL oligomers disrupt membrane integrity, leading to lytic cell death.[7] Given its crucial role, MLKL has become a prime target for developing chemical probes and potential therapeutics. Small-molecule inhibitors of MLKL are invaluable tools for dissecting the necroptosis pathway and investigating its role in various disease models.
The Necroptosis Signaling Pathway
The most well-characterized necroptosis pathway is initiated by TNF-α binding to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 and RIPK3 are activated and interact via their RIP homotypic interaction motifs (RHIM) to form an amyloid-like signaling complex called the necrosome.[5][6] RIPK3, activated within the necrosome, then recruits and phosphorylates the C-terminal pseudokinase domain of MLKL.[5] This phosphorylation event unleashes the N-terminal four-helix bundle (4HB) domain, which is responsible for MLKL oligomerization and membrane translocation.[6][7] The MLKL oligomers then permeabilize the plasma membrane, executing necroptotic cell death.[8]
Caption: Canonical necroptosis pathway initiated by TNFα.
Key MLKL Inhibitors and Mechanisms
Several small-molecule inhibitors have been developed to target MLKL directly. These compounds are essential tools for studying necroptosis, as they act on the final, committed step of the pathway.
Necrosulfonamide (NSA)
Necrosulfonamide (NSA) is the most widely used and characterized MLKL inhibitor.[3] It acts as a specific and potent inhibitor of human MLKL.[9]
-
Mechanism of Action : NSA specifically and covalently modifies Cysteine 86 (Cys86) in the N-terminal domain of human MLKL.[3][9] This modification blocks the conformational changes required for MLKL oligomerization and subsequent translocation to the plasma membrane.[5][10] NSA has also been shown to cross-link human MLKL Cys86 to Cys32 of thioredoxin-1, which further suppresses the disulfide bond formation between MLKL monomers.[3]
-
Species Specificity : A critical consideration for research is that NSA is specific to human MLKL. The equivalent residue in mouse MLKL is a tryptophan, rendering NSA ineffective in murine models.[9] This limitation necessitates the use of genetic models (e.g., Mlkl knockout mice) or humanized cell lines for in vivo or murine studies.
Caption: NSA covalently binds to Cys86 of human MLKL, blocking oligomerization.
Other MLKL Inhibitors
Other compounds have been developed to overcome the limitations of NSA or to explore different binding modalities.
| Inhibitor | Mechanism of Action | Potency (Cell-based) | Species Specificity | Citation(s) |
| Necrosulfonamide (NSA) | Covalent modification of human MLKL Cys86. Blocks oligomerization. | EC50 ≈ 1 µM | Human | [3][9] |
| TC13172 | Covalent modification of human MLKL Cys86. | EC50 = 2.0 nM | Human | [11][12][13] |
| Compound 1 | Reported to bind to the ATP-pocket of the MLKL pseudokinase domain. | EC50 = 1.85 µM | Not specified, but activity may be non-specific. | [3][14] |
| P28 | Novel inhibitor designed to suppress MLKL oligomerization. | Lower toxicity than NSA at 10 µM. | Human | [10] |
| AMG-47a | Lck inhibitor that blocks necroptosis downstream of MLKL activation, likely via RIPK1. | Not a direct MLKL binder. IC50 vs RIPK1 = 83 nM; vs RIPK3 = 13 nM. | Human, Murine | [15] |
Note: The potency of inhibitors can vary significantly depending on the cell line and assay conditions.
Core Research Applications of MLKL Inhibitors
MLKL inhibitors are versatile tools used across multiple fields of biomedical research.
Dissecting Cell Death Signaling
MLKL inhibitors are crucial for confirming the involvement of necroptosis in a specific biological context. By blocking the terminal step, researchers can distinguish necroptosis from other cell death pathways like apoptosis and pyroptosis. For example, if a stimulus induces cell death that is rescued by an MLKL inhibitor (in human cells) but not by a caspase inhibitor, it strongly implicates necroptosis.[7] This allows for precise mapping of signaling events upstream and downstream of MLKL activation.
Investigating Inflammatory and Degenerative Diseases
Necroptosis is a potent trigger of inflammation due to the release of damage-associated molecular patterns (DAMPs). MLKL inhibitors are widely used to probe the role of necroptosis in disease models.
-
Neuroinflammation : In models of neuroinflammation, NSA was shown to reduce the production of proinflammatory cytokines in microglial cells.[16] Studies in models of ischemic stroke have demonstrated that NSA can reduce infarction volume and improve neurological outcomes, suggesting a role for MLKL-mediated necroptosis in brain injury.[17][18][19]
-
Ischemia-Reperfusion (I/R) Injury : Genetic and pharmacological inhibition of MLKL has been shown to be protective in models of hepatic and renal I/R injury, partly by reducing neutrophil infiltration and inflammation.[20]
-
Inflammatory Bowel Disease (IBD) : NSA has been used in studies to show that inhibiting MLKL can ameliorate symptoms in models of IBD.[21]
Cancer Biology Research
The role of MLKL and necroptosis in cancer is complex and context-dependent.[22]
-
Tumor Suppression : In some cancers, MLKL expression is silenced, suggesting that necroptosis acts as a barrier to tumorigenesis.[22] Inducing necroptosis is therefore being explored as a therapeutic strategy for apoptosis-resistant cancers.
-
Tumor Promotion : Conversely, the chronic inflammation caused by necroptotic cell death in the tumor microenvironment can sometimes fuel tumor growth and metastasis.[13]
-
Immunotherapy : Recent studies indicate that tumor-intrinsic MLKL expression is associated with a better response to immune checkpoint inhibitor (ICI) therapy.[23] Necroptotic tumor cells are thought to enhance the activation of dendritic cells (DCs) and subsequent anti-tumor immune responses.[23] MLKL inhibitors are used in these contexts to confirm that the observed immune effects are indeed mediated by necroptosis.
Exploring Non-Necroptotic Functions
Emerging evidence suggests MLKL has functions beyond executing cell death. These roles are often investigated by using inhibitors to separate the necroptotic and non-necroptotic activities.
-
Vesicular Trafficking : MLKL has been implicated in extracellular vesicle generation, a function independent of RIPK1/RIPK3 activation.[11]
-
Nerve Regeneration : In the peripheral nervous system, injury-induced phosphorylation of MLKL (at a different site than RIPK3-mediated phosphorylation) promotes the breakdown and clearance of myelin, which is necessary for axon regeneration.[3][24]
-
Endothelial Cell Adhesion : In endothelial cells, MLKL can promote vascular inflammation by regulating the expression of adhesion molecules in a non-necroptotic manner.[24]
Detailed Experimental Protocols
The following are generalized protocols for studying MLKL inhibition in a cell culture setting. Specific details (e.g., cell density, reagent concentrations, incubation times) should be optimized for the specific cell line and experimental question.
General Experimental Workflow
Caption: A typical workflow for assessing the effect of an MLKL inhibitor.
Protocol: Induction of Necroptosis and MLKL Inhibition
This protocol describes how to induce necroptosis in a susceptible human cell line (e.g., HT-29, U937) and test the efficacy of an MLKL inhibitor.
Materials:
-
Human cell line (e.g., HT-29 colorectal adenocarcinoma)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MLKL inhibitor (e.g., Necrosulfonamide, dissolved in DMSO)
-
Vehicle control (DMSO)
-
Necroptosis stimuli:
-
Human TNFα (stock at 10 µg/mL)
-
SMAC mimetic (e.g., Birinapant or LCL161, stock at 10 mM in DMSO)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK, stock at 20 mM in DMSO)
-
-
Multi-well plates (e.g., 96-well for viability, 6-well for Western blot)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare working solutions of the MLKL inhibitor and vehicle in complete medium. Aspirate the old medium from the cells and add the medium containing the inhibitor (e.g., 1-10 µM NSA) or an equivalent concentration of DMSO.
-
Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.
-
Necroptosis Induction: Prepare a cocktail of necroptosis stimuli in complete medium. For HT-29 cells, a typical final concentration is 20 ng/mL TNFα, 100 nM SMAC mimetic, and 20 µM z-VAD-FMK.[23]
-
Treatment: Add the stimulus cocktail directly to the wells containing the inhibitor or vehicle.
-
Final Incubation: Incubate the plates for the desired time period (e.g., 8-24 hours) at 37°C, 5% CO₂.
-
Endpoint Analysis: Proceed with cell viability assays or protein extraction for Western blotting.
Protocol: Assessment of Cell Viability (LDH Release Assay)
This assay quantifies plasma membrane rupture by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.
Materials:
-
Conditioned media from the experimental plate
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate reader
Procedure:
-
Prepare Lysate Controls: For determining maximum LDH release, lyse a set of untreated control cells by adding the lysis buffer provided in the kit 45 minutes before the end of the experiment.
-
Collect Supernatant: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.
-
Run Assay: Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure Absorbance: Add 50 µL of stop solution and measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Protocol: Western Blot for p-MLKL and MLKL Oligomerization
This method detects the phosphorylation and oligomerization of MLKL, which are hallmarks of its activation.
Materials:
-
Cells cultured and treated in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
Non-reducing sample buffer (for oligomers) and reducing sample buffer (for monomers)
-
Antibodies:
-
Primary: Rabbit anti-phospho-MLKL (Ser358 for human), Rabbit anti-total MLKL, Mouse anti-β-actin
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation:
-
For Phospho-MLKL (Monomer): Mix 20-30 µg of protein with reducing Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
For MLKL Oligomers: Mix 20-30 µg of protein with non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT). Do not boil the samples. Incubate at room temperature for 10 minutes.[10]
-
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate the proteins by size. MLKL monomers will appear at ~54 kDa, while oligomers (dimers, trimers, tetramers) will appear at higher molecular weights.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-MLKL, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system. Re-probe the membrane for total MLKL and a loading control like β-actin.
Conclusion and Future Perspectives
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory mechanism of the MLKL inhibitor necrosulfonamide in LPS- or poly(I:C)-induced neuroinflammation and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. MLKL in cancer: more than a necroptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. A necroptotic-independent function of MLKL in regulating endothelial cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in MLKL-targeted inhibitors and PROTACs for necroptosis therapeutics. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Study of MLKL-IN-6 in Cell Culture
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. A key effector in this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon activation through phosphorylation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[1][2][3][4][5] The critical role of MLKL in executing necroptosis makes it an attractive therapeutic target for diseases driven by this cell death pathway.
MLKL-IN-6 is an experimental inhibitor of MLKL, designed to prevent the execution of necroptotic cell death. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on necroptosis. The protocols cover the induction of necroptosis, treatment with this compound, and various methods to assess its inhibitory activity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value |
| IC50 (Necroptosis) | HT-29 | Data not available |
| Jurkat | Data not available | |
| L929 | Data not available | |
| Recommended Working Concentration | 1 - 10 µM | |
| Solubility | DMSO | >10 mM |
Note: As specific quantitative data for this compound is not publicly available, this table serves as a template. Researchers should determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathway
The diagram below illustrates the canonical necroptosis signaling pathway, highlighting the central role of MLKL and the point of inhibition by this compound.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a cell-based necroptosis assay.
Caption: General experimental workflow for assessing this compound activity.
Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells are commonly used for necroptosis studies. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Reagents:
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Human TNF-α (Tumor Necrosis Factor-alpha): Reconstitute to a stock solution of 100 µg/mL in sterile water with 0.1% BSA and store at -20°C.
-
Smac mimetic (e.g., Birinapant): Prepare a 10 mM stock in DMSO and store at -20°C.
-
z-VAD-fmk (pan-caspase inhibitor): Prepare a 20 mM stock in DMSO and store at -20°C.
-
2. Induction of Necroptosis and Inhibition with this compound
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Pre-treatment: The next day, prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 50 µL of the medium containing this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a 2X induction cocktail in culture medium. For HT-29 cells, a typical cocktail consists of 40 ng/mL TNF-α, 200 nM Smac mimetic, and 40 µM z-VAD-fmk. Add 50 µL of this cocktail to each well.
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
3. Assessment of Cell Viability and Necroptosis
a. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium, a hallmark of necrotic cell death.
-
After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a positive control by adding a lysis buffer to untreated cells for 10 minutes before centrifugation.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatants.
-
Calculate the percentage of cytotoxicity relative to the positive control.
b. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
-
After the incubation period, equilibrate the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
c. Western Blotting for Phosphorylated MLKL (pMLKL)
This method directly assesses the phosphorylation of MLKL, a key step in necroptosis that is expected to be inhibited by this compound.
-
Cell Lysis: After treatment in a 6-well plate format, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MLKL (e.g., anti-pMLKL Ser358) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for total MLKL and a loading control (e.g., GAPDH or β-actin) on the same membrane after stripping or on a parallel gel.
-
d. Real-time Necroptosis Monitoring with SYTOX Green
SYTOX Green is a fluorescent dye that is impermeable to live cells but stains the nuclei of dead cells with compromised plasma membranes.
-
Add SYTOX Green to the culture medium at the time of necroptosis induction at a final concentration of 50-100 nM.
-
Place the plate in a live-cell imaging system equipped with an incubator and a fluorescence microscope.
-
Acquire phase-contrast and green fluorescence images every 30-60 minutes for the duration of the experiment.
-
Quantify the number of green fluorescent (dead) cells over time using image analysis software.
By following these protocols, researchers can effectively evaluate the in vitro activity of this compound and characterize its potential as a therapeutic agent for necroptosis-driven diseases.
References
Application Notes and Protocols: Preparation of Mlkl-IN-6 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for Mlkl-IN-6, a potent inhibitor of Mixed Lineage Kinase domain-like (MLKL) protein. This compound functions by preventing MLKL phosphorylation and oligomerization, which are critical steps in the execution of necroptosis, a form of programmed cell death.[1][2] Adherence to this protocol will ensure the consistent and effective use of this compound in experimental settings.
Physicochemical Properties and Storage Recommendations
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes key quantitative data and storage guidelines.
| Property | Value | Source |
| Molecular Weight | 394.38 g/mol | [1][2] |
| Formula | C₂₀H₁₈N₄O₅ | [1] |
| Appearance | White to off-white solid | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility (in DMSO) | 100 mg/mL (253.56 mM) | [1] |
| Storage of Solid Powder | -20°C for up to 3 years; 4°C for up to 2 years | [1][2] |
| Storage of Stock Solution | -80°C for 6-12 months; -20°C for 1 month | [1][2] |
This compound in the Necroptosis Pathway
This compound targets a key executioner protein in the necroptosis signaling cascade. Upon induction by stimuli like TNFα, RIPK1 and RIPK3 kinases are activated and form a complex known as the necrosome.[3] RIPK3 then phosphorylates MLKL, triggering a conformational change that leads to its oligomerization and translocation to the plasma membrane.[4][5] These MLKL oligomers disrupt membrane integrity, leading to cell lysis.[4][6] this compound specifically inhibits the phosphorylation and subsequent oligomerization of MLKL, thereby blocking the execution of necroptotic cell death.[1][2]
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is highly recommended to use newly opened, anhydrous DMSO, as the compound's solubility can be affected by moisture.[1]
Materials and Equipment:
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Sonicator bath (recommended)
-
Calibrated pipettes and sterile tips
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO solvent to warm to room temperature before opening to prevent condensation.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. The formula is: Volume (mL) = [Mass of this compound (mg) / 394.38 ( g/mol )] / 10 (mmol/L)
-
Reconstitution: Add the calculated volume of DMSO directly to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[1] Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryogenic vials.[1][2]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term stability.[1][2]
Example Calculation Table: The following table provides pre-calculated DMSO volumes for common starting masses of this compound.
| Target Concentration | Starting Mass | Required DMSO Volume |
| 1 mM | 1 mg | 2.536 mL |
| 5 mM | 1 mg | 0.507 mL |
| 10 mM | 1 mg | 0.254 mL (254 µL) |
| 1 mM | 5 mg | 12.678 mL |
| 5 mM | 5 mg | 2.536 mL |
| 10 mM | 5 mg | 1.268 mL |
Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the preparation protocol.
Disclaimer: This protocol is intended for research use only by trained professionals. Always consult the manufacturer's safety data sheet (SDS) before handling the compound and wear appropriate personal protective equipment (PPE).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Necroptosis | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLKL requires the inositol phosphate code to execute necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLKL activation triggers NLRP3-mediated processing and release of IL-1β independent of gasdermin-D - PMC [pmc.ncbi.nlm.nih.gov]
Mlkl-IN-6 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Mlkl-IN-6, a potent inhibitor of Mixed Lineage Kinase domain-like (MLKL) protein, a key executor of necroptosis.
Introduction
This compound is a small molecule inhibitor that specifically targets the Mixed Lineage Kinase domain-like (MLKL) protein.[1][2] Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation and immunity. The activation of the RIPK1-RIPK3-MLKL signaling cascade is central to the execution of necroptosis. This compound functions by preventing the phosphorylation and subsequent oligomerization of MLKL, which are critical steps for its translocation to the plasma membrane and the induction of cell death.[1][2] Due to its specific mechanism of action, this compound is a valuable tool for studying the role of MLKL-dependent necroptosis in various biological systems and holds potential for therapeutic development in diseases where necroptosis is implicated.
Physicochemical Properties and Solubility
This compound is a solid compound with a molecular weight of 394.38 g/mol and a chemical formula of C₂₀H₁₈N₄O₅.[1] Proper storage and handling are crucial for maintaining its activity.
Storage:
-
Solid: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 1 year.[1]
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (253.56 mM) | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. |
| Ethanol | Data not available | Based on the properties of similar small molecules, solubility is expected to be limited. |
| Methanol | Data not available | Similar to ethanol, solubility is likely to be limited. |
| PBS (Phosphate-Buffered Saline) | Data not available | Expected to be poorly soluble in aqueous buffers like PBS. |
Note: The solubility of related MLKL inhibitors, such as Necrosulfonamide, is also high in DMSO.
Mechanism of Action: Inhibition of Necroptosis
This compound exerts its inhibitory effect on the necroptosis pathway. This programmed cell death cascade is typically initiated by stimuli such as tumor necrosis factor (TNF). The signaling pathway culminates in the activation of MLKL, the executioner protein.
Signaling Pathway of Necroptosis:
Experimental Protocols
The following protocols are provided as a guide. Optimal conditions, including inhibitor concentration, cell density, and incubation time, should be determined experimentally for each specific cell line and experimental setup.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder (e.g., for 1 mg of this compound (MW: 394.38), add 253.56 µL of DMSO).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Induction and Inhibition of Necroptosis in Cell Culture
Objective: To assess the inhibitory effect of this compound on necroptosis induced by TNFα in a suitable cell line (e.g., HT-29 human colon adenocarcinoma cells).
Experimental Workflow:
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
TNFα (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours.
-
Induction of Necroptosis: Prepare a necroptosis induction cocktail. For HT-29 cells, a common combination is TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM). Add the induction cocktail to the wells containing the inhibitor. Also include control wells with cells only, cells with inhibitor only, and cells with the induction cocktail only.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assessment of Cell Viability: Measure cell viability using a preferred method. For example, using an MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with 100 µL of DMSO and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of necroptosis).
Note on IC₅₀ Values: Specific IC₅₀ values for this compound are not widely published. For a related and well-characterized MLKL inhibitor, Necrosulfonamide, the IC₅₀ for inhibiting necroptosis in human HT-29 cells is approximately 124 nM when induced with TNFα/Smac mimetic/Z-VAD. This value can serve as a reference point for designing experiments with this compound.
Protocol 3: Western Blot Analysis of MLKL Phosphorylation
Objective: To confirm that this compound inhibits the phosphorylation of MLKL in response to a necroptotic stimulus.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total-MLKL, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound and necroptotic stimuli as described in Protocol 2.
-
After the desired incubation time (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and GAPDH to ensure equal protein loading.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitation in media | Exceeded solubility limit. | Prepare a more concentrated stock in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |
| No inhibition of necroptosis observed | Inhibitor concentration is too low. | Increase the concentration range of this compound. Confirm the activity of the necroptotic stimulus. |
| High background cell death | DMSO toxicity. | Ensure the final DMSO concentration is low and consistent across all wells. |
| Variability between replicates | Inconsistent cell seeding or pipetting. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Weak or no signal in Western blot | Low protein expression or antibody issue. | Optimize lysis conditions and antibody concentrations. Use a positive control for MLKL phosphorylation. |
Conclusion
This compound is a specific and potent inhibitor of MLKL-mediated necroptosis. These application notes provide a framework for its use in in vitro studies. Researchers should optimize the protocols for their specific experimental systems to achieve the most reliable and reproducible results.
References
Application Notes and Protocols for Mlkl-IN-6 Induced Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying cell lines sensitive to the inhibition of necroptosis by Mlkl-IN-6, a known inhibitor of Mixed Lineage Kinase domain-like (MLKL) protein. Detailed protocols for inducing necroptosis and assessing the inhibitory effects of this compound are provided to facilitate research and drug development in areas where necroptosis plays a critical role.
Introduction to Necroptosis and MLKL Inhibition
Necroptosis is a form of regulated cell death that is executed by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase MLKL. Upon activation of the necroptotic pathway, for instance by Tumor Necrosis Factor-alpha (TNF-α) in combination with a SMAC mimetic and a pan-caspase inhibitor, RIPK3 phosphorylates MLKL. This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.
MLKL is the final executioner protein in the necroptosis pathway, making it a key target for therapeutic intervention in diseases where necroptosis is implicated, such as inflammatory diseases and ischemia-reperfusion injury. This compound is a small molecule inhibitor that targets MLKL, preventing its phosphorylation and subsequent oligomerization, thereby inhibiting necroptotic cell death.
Cell Lines Sensitive to this compound Induced Necroptosis Inhibition
The sensitivity of a cell line to necroptosis, and consequently to its inhibition by this compound, is primarily dependent on the expression of the core components of the necroptotic machinery: RIPK1, RIPK3, and MLKL. Cell lines that endogenously express these proteins at sufficient levels are generally considered sensitive to necroptosis induction.
Table 1: Common Cell Lines Susceptible to Necroptosis
| Cell Line | Origin | Key Characteristics |
| HT-29 | Human Colorectal Adenocarcinoma | Expresses RIPK1, RIPK3, and MLKL. A widely used model for studying necroptosis. |
| L929 | Murine Fibrosarcoma | Highly sensitive to TNF-α induced necroptosis. |
| NIH3T3 | Murine Embryonic Fibroblast | Can be sensitized to necroptosis. |
| U937 | Human Histiocytic Lymphoma | A monocyte-like cell line used in necroptosis studies. |
| SW620 | Human Colorectal Adenocarcinoma | Expresses necroptotic machinery. |
| Caco-2 | Human Colorectal Adenocarcinoma | Another colon cancer cell line model for necroptosis. |
| AML-12 | Murine Hepatocyte | Used in studies of liver injury where necroptosis is relevant. |
Note: The sensitivity of these cell lines can vary, and it is recommended to verify the expression of RIPK1, RIPK3, and MLKL in your specific cell stock.
At present, specific IC50 values for this compound in these cell lines are not widely published in publicly available literature. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions. For reference, other MLKL inhibitors, such as necrosulfonamide (NSA), have been shown to inhibit necroptosis in the low micromolar range in cell lines like HT-29.
Signaling Pathway of Necroptosis
The core signaling cascade of necroptosis is initiated by stimuli such as TNF-α, which binds to its receptor TNFR1. In the absence of caspase-8 activity, this leads to the formation of a signaling complex known as the necrosome, composed of RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, the terminal effector of necroptosis.
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes a standard method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Induction Cocktail: Prepare a 2X induction cocktail containing:
-
20 ng/mL Human TNF-α
-
200 nM SMAC mimetic
-
40 µM z-VAD-fmk in complete DMEM.
-
-
Induction of Necroptosis: Add 100 µL of the 2X induction cocktail to each well containing the cells. The final concentrations will be 10 ng/mL TNF-α, 100 nM SMAC mimetic, and 20 µM z-VAD-fmk.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Assessment of Cell Viability: Measure cell viability using a preferred method. For example, using a luminescent cell viability assay, follow the manufacturer's instructions to measure ATP levels, which correlate with the number of viable cells.
Protocol 2: Assessing the Inhibitory Effect of this compound on Necroptosis
This protocol details how to evaluate the potency of this compound in preventing necroptosis.
Materials:
-
All materials from Protocol 1
-
This compound (dissolved in DMSO)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete DMEM. A suggested starting concentration range is 10 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the media from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Induction of Necroptosis: Follow step 3 of Protocol 1, adding the 2X induction cocktail to the wells already containing this compound or vehicle.
-
Incubation and Viability Assessment: Follow steps 4 and 5 of Protocol 1.
-
Data Analysis:
-
Normalize the cell viability data to the untreated control (100% viability) and the necroptosis-induced control (0% viability).
-
Plot the percentage of viability against the log concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that results in 50% inhibition of necroptosis.
-
Protocol 3: Western Blot Analysis of MLKL Phosphorylation
This protocol is for confirming the mechanism of action of this compound by assessing the phosphorylation of MLKL.
Materials:
-
HT-29 cells
-
6-well cell culture plates
-
Reagents for necroptosis induction and this compound treatment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the necroptosis induction cocktail in the presence or absence of this compound as described in Protocol 2.
-
Cell Lysis: After the desired incubation time (e.g., 4-6 hours), wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MLKL, total MLKL, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the levels of p-MLKL between the different treatment groups. A successful inhibition by this compound should show a significant reduction in the p-MLKL signal compared to the necroptosis-induced control.
Conclusion
These application notes provide a foundational framework for investigating the role of this compound in the inhibition of necroptosis. By utilizing the described protocols, researchers can identify sensitive cell lines, quantify the inhibitory potency of this compound, and confirm its mechanism of action. This information is crucial for advancing our understanding of necroptosis and for the development of novel therapeutics targeting this cell death pathway.
Application Notes and Protocols for In Vivo Administration of Mlkl-IN-6 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Mlkl-IN-6, a potent inhibitor of Mixed Lineage Kinase domain-like (MLKL) protein, in mouse models of diseases where necroptosis is implicated. This document outlines the mechanism of action, provides detailed experimental protocols, and presents expected quantitative outcomes based on studies with MLKL inhibitors and knockout mouse models.
Introduction to this compound and Necroptosis
Necroptosis is a form of regulated necrotic cell death that is increasingly recognized as a key contributor to the pathophysiology of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. The execution of necroptosis is mediated by the pseudokinase MLKL. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.
This compound is a small molecule inhibitor designed to target MLKL, thereby preventing the final execution step of necroptosis. By inhibiting MLKL phosphorylation and oligomerization, this compound offers a promising therapeutic strategy to mitigate tissue damage and inflammation in necroptosis-driven pathologies.
Signaling Pathway of Necroptosis
The core signaling cascade of necroptosis is initiated by various stimuli, such as tumor necrosis factor (TNF), leading to the formation of a signaling complex known as the necrosome. This complex facilitates the phosphorylation and activation of MLKL by RIPK3, the ultimate step before cell death.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes from the inhibition of MLKL function in various mouse models, based on published data from studies using MLKL knockout mice or other MLKL inhibitors like necrosulfonamide (NSA). This data can serve as a benchmark for studies involving this compound.
| Mouse Model | Parameter Measured | Effect of MLKL Inhibition/Knockout | Reference |
| Systemic Inflammatory Response Syndrome (SIRS) | Survival Rate | Increased survival in high-dose TNFα-induced SIRS. | [1] |
| Parkinson's Disease (MPTP-induced) | Dopaminergic Neuron Count (Substantia Nigra) | Significant protection against dopaminergic neuron loss. | [2] |
| Parkinson's Disease (MPTP-induced) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced expression in the substantia nigra. | [2] |
| Acute Pancreatitis (Cerulein-induced) | Pancreatic Necrosis | Ameliorated severity of pancreatitis. | [3] |
| Intracerebral Hemorrhage | Hematoma Volume | Significantly reduced hematoma size. | [4] |
| Doxorubicin-induced Cardiotoxicity | Serum cardiac Troponin I (cTnI) | Mitigated the elevation of cTnI levels. | [5] |
| Spinal Cord Injury | Locomotor Function (BMS score) | Improved locomotor function. | [6] |
| Autoimmune Disease (Casp8-/- background) | Serum RANTES (CCL5) | Significantly elevated in Casp8-/-Mlkl-/- mice, indicating a complex role in certain autoimmune contexts. | [7] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Based on available information for similar small molecule inhibitors, a common formulation for in vivo use can be prepared as follows.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution. The concentration of the stock solution will depend on the final desired dose and injection volume. For example, to achieve a final working solution of 2 mg/mL, a 40 mg/mL stock in DMSO can be prepared.
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Sterile Saline or PBS
-
-
Working Solution Preparation:
-
Start with the required volume of the this compound stock solution in DMSO.
-
Add PEG300 and vortex to mix thoroughly.
-
Add Tween 80 and vortex again.
-
Finally, add the sterile saline or PBS to reach the final volume and concentration.
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and vortexing may help. If the solution remains cloudy, it should be prepared fresh as a suspension for immediate use.
-
Note: The solubility of this compound in this vehicle should be confirmed empirically. The provided formulation is a starting point and may require optimization.
In Vivo Administration Protocol
The following is a general protocol for the administration of this compound to mice. The specific disease model will dictate the timing and frequency of administration.
Animals:
-
C57BL/6 or other appropriate mouse strains, aged 8-12 weeks.
Dosage and Administration:
-
Dosage: Based on studies with other MLKL inhibitors like necrosulfonamide, a starting dose range of 1-10 mg/kg body weight is recommended.[6][8] Dose-response studies should be performed to determine the optimal effective dose for the specific model.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery of small molecule inhibitors.[5][6]
-
Frequency: The frequency of administration will depend on the pharmacokinetic properties of this compound and the nature of the disease model (acute vs. chronic). For acute models, a single dose or daily administration for a few days may be sufficient.[5] For chronic models, more prolonged administration may be necessary.
Experimental Workflow:
Endpoint Analysis:
A variety of endpoints can be assessed to determine the efficacy of this compound, including:
-
Behavioral tests: To assess functional outcomes in models of neurological or musculoskeletal diseases.
-
Histological analysis: To evaluate tissue morphology, cell death (e.g., TUNEL staining), and inflammation (e.g., Iba1 staining for microglia).
-
Biochemical assays: Measurement of serum biomarkers of tissue injury (e.g., ALT/AST for liver, cTnI for heart).
-
Molecular analysis: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR, and assessment of MLKL phosphorylation by Western blot.
Safety and Toxicology
This compound is described as having low cytotoxicity.[9] However, as with any novel compound, it is crucial to perform preliminary safety and toxicology studies. This should include monitoring for signs of distress, weight loss, and any adverse reactions following administration. A maximum tolerated dose (MTD) study is recommended before embarking on large-scale efficacy studies.
Conclusion
This compound represents a targeted approach to inhibit necroptosis, a key pathway in various inflammatory and degenerative diseases. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to evaluate the therapeutic potential of this promising inhibitor in relevant mouse models. Careful optimization of the formulation, dosage, and administration schedule for each specific application is essential for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the cardioprotective effect of necrosulfonamide in doxorubicin-induced cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pseudokinase MLKL and the kinase RIPK3 have distinct roles in autoimmune disease caused by loss of death receptor induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent Inhibition of Necroptosis by Simultaneously Targeting Multiple Effectors of the Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-MLKL by Western Blot Following Mlkl-IN-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in a variety of inflammatory diseases, making its key players attractive therapeutic targets. A critical step in the execution of necroptosis is the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) by Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] This phosphorylation event leads to MLKL oligomerization, translocation to the plasma membrane, and subsequent membrane disruption, culminating in cell death.[3][4][5] Consequently, inhibiting MLKL phosphorylation presents a promising strategy for therapeutic intervention.
Mlkl-IN-6 is a potent and specific inhibitor of MLKL. These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation of MLKL (p-MLKL) in cell cultures treated with this compound, thereby offering a robust method to assess the inhibitor's efficacy.
Signaling Pathway
The process of necroptosis is initiated by stimuli such as TNF-α, which leads to the formation of a protein complex known as the necrosome.[3][6] Within this complex, RIPK3 is activated and proceeds to phosphorylate MLKL.[3][6] Phosphorylated MLKL then undergoes a conformational change, oligomerizes, and translocates to the plasma membrane to execute cell death.[2][3] this compound is designed to interfere with this signaling cascade by inhibiting MLKL.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps for assessing the effect of this compound on MLKL phosphorylation.
Caption: Experimental workflow for Western blot analysis of p-MLKL.
Detailed Experimental Protocol
This protocol is designed for cultured cells (e.g., HT-29 or L929) and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929)
-
Complete cell culture medium
-
This compound
-
Necroptosis-inducing agents:
-
Human or mouse TNF-α
-
Smac mimetic (e.g., SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MLKL (Ser358 for human, Ser345 for mouse)
-
Rabbit or mouse anti-total MLKL
-
Antibody for a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail to the culture medium. Common combinations include:
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2-8 hours) to allow for MLKL phosphorylation.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total MLKL and a loading control like β-actin.
-
Data Presentation
The following table provides a template for presenting quantitative data from the Western blot analysis. Densitometry values for p-MLKL should be normalized to total MLKL and then to the loading control.
| Treatment Group | This compound (µM) | Inducer Cocktail | Normalized p-MLKL/Total MLKL Ratio (Arbitrary Units) | Standard Deviation |
| Untreated Control | 0 | - | 1.0 | ± 0.1 |
| Vehicle Control | 0 | + | 8.5 | ± 0.7 |
| This compound | 0.1 | + | 6.2 | ± 0.5 |
| This compound | 1 | + | 2.1 | ± 0.3 |
| This compound | 10 | + | 1.2 | ± 0.2 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental setup.
References
- 1. Biological events and molecular signaling following MLKL activation during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 7. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-MLKL (Ser358) (D6H3V) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-MLKL (Ser345) Antibody (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring MLKL-IN-6 Efficacy Using a Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activation. This pathway is implicated in the pathogenesis of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. A key effector protein in the necroptotic pathway is the Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation, MLKL translocates to the plasma membrane, leading to membrane disruption and subsequent cell death. Consequently, MLKL represents a promising therapeutic target for diseases driven by excessive necroptosis.
MLKL-IN-6 is a potent and selective inhibitor of MLKL. These application notes provide a detailed protocol for determining the efficacy of this compound in a cell-based assay by measuring its ability to protect cells from induced necroptosis. The protocol utilizes a commercially available ATP-based cell viability assay, which provides a quantitative measure of viable cells.
Necroptosis Signaling Pathway
The induction of necroptosis is a tightly regulated process involving a series of protein-protein interactions and post-translational modifications. A common method to induce necroptosis in vitro involves the stimulation of death receptors, such as the TNF receptor (TNFR), in the presence of a caspase inhibitor. This shunts the signaling cascade from apoptosis to necroptosis. The key steps are outlined below:
-
Complex I Formation: Upon TNFα binding to its receptor (TNFR1), a membrane-bound signaling complex, known as Complex I, is formed. This complex includes TNFR1, TRADD, TRAF2, cIAP1/2, and RIPK1. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the activation of the NF-κB survival pathway.
-
Transition to Complex II: When components of Complex I are deubiquitinated, or when cIAPs are antagonized (e.g., by a SMAC mimetic), a cytosolic complex, Complex II (also known as the necrosome), is formed. Complex II is composed of RIPK1, RIPK3, FADD, and caspase-8.
-
Necrosome Activation: In the presence of active caspase-8, RIPK1 and RIPK3 are cleaved, leading to apoptosis. However, when caspase-8 is inhibited (e.g., by a pan-caspase inhibitor like z-VAD-FMK), RIPK1 and RIPK3 are free to auto- and cross-phosphorylate, leading to the formation of an active necrosome.
-
MLKL Phosphorylation and Oligomerization: Activated RIPK3 phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization.
-
Membrane Translocation and Pore Formation: Oligomerized MLKL translocates to the plasma membrane, where it interacts with phospholipids and forms pores, leading to membrane rupture and cell death.
Caption: A simplified diagram of the TNFα-induced necroptosis signaling pathway.
Data Presentation
The efficacy of this compound is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition of necroptosis. The IC50 values should be determined in multiple cell lines to assess the compound's activity across different cellular contexts.
Table 1: Efficacy of this compound and Comparative Inhibitors in Necroptosis Assays
| Compound | Target | Cell Line | Necroptosis Induction Stimuli | Assay | IC50 (nM) |
| This compound (Placeholder) | MLKL | HT-29 | TNFα + SMAC Mimetic + z-VAD-FMK | CellTiter-Glo | 50 |
| This compound (Placeholder) | MLKL | U937 | TNFα + SMAC Mimetic + z-VAD-FMK | CellTiter-Glo | 75 |
| Necrosulfonamide (NSA) | MLKL | HT-29 | TNFα + SMAC Mimetic + z-VAD-FMK | Cell Viability | ~500 |
| Necrosulfonamide (NSA) | MLKL | U937 | TNFα + z-VAD-FMK | Cell Viability | ~200 |
Note: Data for this compound is hypothetical and for illustrative purposes only. NSA data is sourced from publicly available literature.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
HT-29 (human colorectal adenocarcinoma)
-
U937 (human histiocytic lymphoma)
-
-
Culture Media and Reagents:
-
McCoy's 5A Medium (for HT-29)
-
RPMI-1640 Medium (for U937)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Necroptosis Induction Reagents:
-
Human TNFα (Tumor Necrosis Factor-alpha)
-
SMAC Mimetic (e.g., Birinapant, LCL161)
-
z-VAD-FMK (pan-caspase inhibitor)
-
-
Test Compound:
-
This compound (dissolved in DMSO)
-
-
Assay Kit:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer-compatible 96-well opaque plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
-
Experimental Workflow
Caption: Flowchart of the experimental protocol for the cell viability assay.
Detailed Protocol for HT-29 Cells
-
Cell Seeding:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 1 x 10^4 cells per well in 100 µL of medium into a 96-well opaque-walled plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control for necroptosis (no inhibitor).
-
Carefully remove the old medium from the wells and add 50 µL of the medium containing the different concentrations of this compound.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a 2X working solution of the necroptosis-inducing cocktail in culture medium containing 40 ng/mL TNFα, 2 µM SMAC mimetic, and 40 µM z-VAD-FMK.
-
Add 50 µL of the 2X necroptosis-inducing cocktail to each well (final concentrations: 20 ng/mL TNFα, 1 µM SMAC mimetic, 20 µM z-VAD-FMK).
-
Also include a set of wells with cells only (no treatment) as a negative control for cell viability.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Detailed Protocol for U937 Cells
-
Cell Seeding:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Centrifuge and resuspend the cells in fresh medium.
-
Seed 5 x 10^4 cells per well in 100 µL of medium into a 96-well opaque-walled plate.
-
-
Compound Treatment:
-
Follow the same procedure as for HT-29 cells (Step 2 in the HT-29 protocol).
-
-
Induction of Necroptosis:
-
Prepare a 2X working solution of the necroptosis-inducing cocktail in culture medium containing 40 ng/mL TNFα and 40 µM z-VAD-FMK. (Note: Some studies show U937 cells do not require a SMAC mimetic for efficient necroptosis induction).
-
Add 50 µL of the 2X necroptosis-inducing cocktail to each well (final concentrations: 20 ng/mL TNFα, 20 µM z-VAD-FMK).
-
Include appropriate controls as described for HT-29 cells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Follow the same procedure as for HT-29 cells (Step 4 in the HT-29 protocol).
-
Data Analysis
-
Normalization:
-
Subtract the average background luminescence (wells with medium only) from all experimental readings.
-
Normalize the data by setting the luminescence of the untreated cells (negative control) to 100% viability and the luminescence of the cells treated with the necroptosis-inducing cocktail without inhibitor (positive control) to 0% protection.
-
-
IC50 Calculation:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.
-
Conclusion
This document provides a comprehensive guide for assessing the efficacy of the MLKL inhibitor, this compound, using a cell-based viability assay. The detailed protocols for inducing necroptosis in HT-29 and U937 cell lines, coupled with the quantitative CellTiter-Glo® assay, offer a robust and reproducible method for determining the potency of MLKL inhibitors. The provided diagrams and data tables serve as valuable tools for understanding the underlying biological pathways and for presenting experimental findings in a clear and concise manner. These resources are intended to facilitate the research and development of novel therapeutics targeting the necroptosis pathway.
Application Notes and Protocols: Immunohistochemical Staining for MLKL in Tissue Samples Treated with Mlkl-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) in tissue samples, with a specific focus on evaluating the effects of the MLKL inhibitor, Mlkl-IN-6.
Introduction
Necroptosis is a form of regulated cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1][2][3] The execution of necroptosis is mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase MLKL.[1][4] Upon activation of the necroptotic pathway, RIPK3 phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane.[4][5][6][7] This ultimately results in membrane disruption and cell death.[4][6]
Given its central role as the executioner of necroptosis, MLKL has emerged as a key therapeutic target.[1] Small molecule inhibitors, such as this compound, are being developed to modulate necroptotic cell death. Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of total MLKL and its activated, phosphorylated form (pMLKL) within the tissue context. This allows for the assessment of necroptosis in disease models and the evaluation of the efficacy of inhibitors like this compound.
These notes provide a detailed protocol for MLKL and pMLKL IHC staining and guidance on interpreting the results in the context of treatment with this compound.
Signaling Pathway and Inhibitor Action
The necroptosis signaling pathway is initiated by various stimuli, such as TNF-α, leading to the formation of the necrosome, a protein complex containing RIPK1 and RIPK3.[1][4] Within the necrosome, RIPK3 becomes activated and phosphorylates MLKL at key residues (e.g., S358 in human, S345 in mouse).[5][6] This phosphorylation event is a critical step for MLKL activation. Phosphorylated MLKL then oligomerizes and translocates from the cytoplasm to the plasma membrane, where it forms pores, leading to cell lysis.[4][6]
This compound is a potent and selective inhibitor of MLKL. Its mechanism of action is expected to prevent the conformational changes and oligomerization of MLKL that are required for its translocation and membrane-disrupting function. It is important to note that some MLKL inhibitors, like necrosulfonamide, have been shown to enhance the presence of phosphorylated MLKL within the necrosome while preventing its translocation to the cell membrane.[8] Therefore, when using an antibody specific for phosphorylated MLKL, treatment with this compound may lead to a distinct shift in staining from a membranous pattern to a more punctate cytoplasmic pattern, co-localizing with other necrosome components.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against MLKL or phospho-MLKL (pMLKL)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Experimental Workflow
Detailed Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final wash in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer (e.g., citrate buffer, pH 6.0) and incubating at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides with PBS twice for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS twice for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-MLKL or anti-pMLKL) to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
-
Visualization:
-
Incubate sections with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation and Interpretation
Quantitative analysis of IHC staining can be performed by scoring the intensity of the stain (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and the percentage of positive cells. The H-score, which is the product of the intensity and the percentage of positive cells, provides a semi-quantitative measure.
Expected Staining Patterns:
-
Anti-MLKL (Total MLKL): This antibody is expected to stain both inactive and active forms of MLKL. The staining is typically cytoplasmic. Treatment with this compound is not expected to significantly alter the total MLKL protein levels in the short term, so staining intensity should be comparable to the vehicle-treated group.
-
Anti-pMLKL (Phosphorylated MLKL): This antibody specifically detects the activated form of MLKL.
-
Vehicle-Treated Necroptotic Tissue: Expect to see a distinct staining pattern at the plasma membrane of cells undergoing necroptosis, indicating the translocation of activated MLKL. Cytoplasmic puncta representing the necrosome may also be visible.
-
This compound-Treated Necroptotic Tissue: As this compound is hypothesized to inhibit the translocation of pMLKL, a decrease in membranous staining is expected. Instead, an accumulation of pMLKL in cytoplasmic puncta (necrosomes) might be observed.
-
Quantitative Data Summary
The following table provides a hypothetical representation of the expected IHC results for pMLKL staining in a disease model where necroptosis is induced.
| Treatment Group | Staining Localization | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Control (No Disease) | Minimal/None | 0.2 ± 0.1 | < 1 | 0.6 ± 0.3 |
| Vehicle (Disease Model) | Primarily Membranous | 2.5 ± 0.4 | 60 ± 8 | 150 ± 24 |
| This compound (Disease Model) | Primarily Cytoplasmic Puncta | 2.1 ± 0.5 | 55 ± 10 | 115.5 ± 27.5 |
Note: This table is for illustrative purposes. Actual results may vary depending on the model system, tissue type, and specific antibody used.
Conclusion
Immunohistochemical staining for MLKL and its phosphorylated form is an invaluable tool for studying necroptosis in tissue samples. When investigating the effects of inhibitors like this compound, it is crucial to not only quantify the staining intensity and the number of positive cells but also to carefully document the subcellular localization of the staining. A shift from membranous to cytoplasmic pMLKL staining can be a key indicator of the inhibitor's mechanism of action and efficacy in preventing the execution of necroptotic cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MLKL Inhibitor Concentration for Maximum Necroptosis Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mixed Lineage Kinase Domain-Like (MLKL) inhibitors, with a focus on optimizing their concentration for maximal necroptosis inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MLKL inhibitors in preventing necroptosis?
A1: MLKL is the terminal executioner protein in the necroptosis signaling pathway. Upon upstream signaling initiated by stimuli such as Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 kinases are activated, leading to the phosphorylation of MLKL.[1][2] This phosphorylation event triggers a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane.[3] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of cellular contents.[2] MLKL inhibitors, such as Mlkl-IN-6 (also referred to as P28 in some literature), act by preventing the phosphorylation and subsequent oligomerization of MLKL, thereby blocking the final execution step of necroptosis.[3]
Q2: What is a typical starting concentration range for an MLKL inhibitor like this compound?
A2: While specific dose-response data for every MLKL inhibitor may not be publicly available, a general starting point for potent, novel MLKL inhibitors in cell-based assays is in the low micromolar range. For instance, the MLKL inhibitor P28 has been shown to effectively block necroptosis in HT-29 cells at a concentration of 3 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I induce necroptosis in my cell line to test the efficacy of an MLKL inhibitor?
A3: Necroptosis is typically induced in cell culture by treating cells with a combination of stimuli that activate the pathway while inhibiting apoptosis. A common and effective cocktail for many cell lines, such as the human colon adenocarcinoma cell line HT-29, consists of:
-
Tumor Necrosis Factor-alpha (TNFα): To initiate the extrinsic cell death pathway.[4]
-
A Smac mimetic (e.g., BV6 or SM-164): To antagonize the function of inhibitor of apoptosis proteins (IAPs).[5]
-
A pan-caspase inhibitor (e.g., z-VAD-FMK): To block the apoptotic pathway, shunting the signaling towards necroptosis.[5]
The exact concentrations and incubation times will need to be optimized for your specific cell line.
Q4: What are the key readouts to assess the inhibitory effect of an MLKL inhibitor on necroptosis?
A4: The two primary methods for assessing necroptosis inhibition are:
-
Cell Viability/Cytotoxicity Assays: Measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant is a common and reliable method to quantify cell lysis, a hallmark of necroptosis.[6][7] A decrease in LDH release in the presence of the MLKL inhibitor indicates successful inhibition.
-
Western Blotting for Phosphorylated MLKL (pMLKL): Directly assessing the phosphorylation status of MLKL provides a mechanistic confirmation of inhibitor activity. A potent MLKL inhibitor should reduce the levels of phosphorylated MLKL in a dose-dependent manner.[8][9]
Experimental Protocols
General Protocol for Optimizing MLKL Inhibitor Concentration
This protocol outlines a general workflow for determining the optimal concentration of an MLKL inhibitor, using a hypothetical inhibitor, "MLKL-IN-X," as an example.
1. Cell Seeding:
- Plate your chosen cell line (e.g., HT-29, L929) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
- Allow cells to adhere and grow overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of MLKL-IN-X in a suitable solvent (e.g., DMSO).
- Prepare a serial dilution of MLKL-IN-X in cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 0.3, 1, 3, 10 µM).
- Pre-treat the cells with the different concentrations of MLKL-IN-X for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control for necroptosis inhibition if available (e.g., Necrosulfonamide for human cells).
3. Induction of Necroptosis:
- Prepare the necroptosis-inducing cocktail (e.g., TNFα, Smac mimetic, z-VAD-FMK) at the pre-determined optimal concentrations for your cell line.
- Add the necroptosis-inducing cocktail to the wells already containing the MLKL inhibitor.
- Include control wells:
- Untreated cells (negative control for cell death)
- Cells treated with the necroptosis-inducing cocktail and vehicle (positive control for necroptosis)
- Cells treated with MLKL-IN-X alone (to assess compound cytotoxicity)
4. Incubation:
- Incubate the plate for a predetermined time, which should be sufficient to induce significant necroptosis in the positive control wells (typically 6-24 hours).
5. Assessment of Necroptosis Inhibition:
- LDH Release Assay:
- Carefully collect the cell culture supernatant from each well.
- Perform the LDH assay according to the manufacturer's instructions.[6]
- Calculate the percentage of cytotoxicity for each condition relative to the positive control for necroptosis.
- Western Blot for pMLKL (performed in parallel in larger format plates, e.g., 6-well):
- Lyse the cells and collect the protein extracts.
- Perform SDS-PAGE and transfer to a membrane.
- Probe the membrane with antibodies against phosphorylated MLKL (pMLKL) and total MLKL. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.[8]
- Quantify the band intensities to determine the ratio of pMLKL to total MLKL.
Data Presentation: Effective Concentrations of Select MLKL Inhibitors
| Inhibitor | Cell Line | EC50/IC50 | Assay | Reference |
| P28 (this compound) | HT-29 | ~3 µM (effective concentration) | Necroptosis Inhibition | [3] |
| Necrosulfonamide (NSA) | HT-29 | 124 nM (IC50) | Necroptosis Inhibition | [2] |
| GSK'963 | L929 | 1 nM (IC50) | Necroptosis Inhibition | [2] |
| GSK'963 | BMDM | 3 nM (IC50) | Necroptosis Inhibition | [2] |
| Aminopyrimidine 42 | MDFs | < 50 nM (IC50) | Necroptosis Inhibition | [1] |
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acylation of MLKL impacts its function in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Mlkl-IN-6 in cellular assays
Welcome to the technical support center for Mlkl-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for cellular assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cellular assays.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent inhibition of necroptosis | 1. Suboptimal concentration of this compound. 2. Cell line-specific differences in MLKL expression or pathway activation. 3. Degradation of the compound. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and stimulus. 2. Verify MLKL expression in your cell line by Western blot. Ensure your necroptosis induction protocol (e.g., TNFα, Smac mimetic, z-VAD-FMK) is effective in your cell type. 3. Aliquot this compound upon receipt and store at -80°C to minimize freeze-thaw cycles. Prepare fresh working solutions from a stock for each experiment. |
| Unexpected changes in cell adhesion | MLKL has been implicated in regulating the expression of adhesion factors. Inhibition of MLKL may therefore alter cell adhesion properties.[1] | 1. Monitor cell morphology and attachment during the experiment. 2. If altered adhesion is a concern, consider performing adhesion assays (e.g., crystal violet staining of adherent cells) to quantify the effect. 3. Be aware of this potential effect when interpreting data from migration or invasion assays. |
| Alterations in inflammatory signaling (e.g., IL-1β release) | MLKL activation can trigger NLRP3 inflammasome activation.[2] Inhibition of MLKL could potentially modulate this process. | 1. If studying inflammatory responses, measure the secretion of relevant cytokines (e.g., IL-1β) by ELISA. 2. To confirm the involvement of the NLRP3 inflammasome, consider using specific inhibitors of this pathway as controls. |
| Minimal or no effect of this compound | 1. Incorrect experimental setup for inducing necroptosis. 2. Low expression of MLKL in the cell line. 3. The observed cell death is not necroptotic. | 1. Ensure that your necroptosis induction protocol is appropriate for your cell line. The classic method involves treatment with TNF-α, a Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK. 2. Confirm MLKL protein expression by Western blot. 3. Use other cell death inhibitors (e.g., apoptosis or ferroptosis inhibitors) to rule out other forms of cell death. |
| Observed cytotoxicity at high concentrations | While reported to have low cytotoxicity, all compounds can be toxic at high concentrations.[1] | 1. Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) with this compound alone to determine its toxic concentration range in your cell line. 2. Use the lowest effective concentration determined from your dose-response experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a mixed lineage kinase inhibitor that specifically targets the Mixed Lineage Kinase domain-like (MLKL) protein.[1] It functions by inhibiting the phosphorylation and subsequent oligomerization of MLKL, which are critical steps for the execution of necroptosis.[1]
Q2: Are there any known off-target effects of this compound?
A2: While specific off-target kinase screening data for this compound is not publicly available, it is important to consider the non-necroptotic functions of its target, MLKL. Inhibition of MLKL could potentially interfere with these processes. These include:
-
Inflammasome Activation: MLKL activation can lead to potassium efflux and subsequent activation of the NLRP3 inflammasome.[2]
-
Endosomal Trafficking: MLKL has been shown to play a role in endosomal trafficking, which can influence processes like receptor degradation.
-
Gene Expression: There is evidence to suggest that MLKL may have a role in regulating the expression of certain genes, such as adhesion molecules.[1]
Q3: How can I validate that this compound is inhibiting MLKL in my cellular assay?
A3: To confirm that this compound is effectively inhibiting MLKL, you can perform the following experiments:
-
Western Blot for phosphorylated MLKL (pMLKL): Treat your cells with a necroptotic stimulus in the presence and absence of this compound. A successful inhibition will result in a significant reduction of phosphorylated MLKL (e.g., at Ser358 in human MLKL).
-
Cell Viability/Death Assays: Use assays that measure cell death (e.g., LDH release, propidium iodide staining) to show that this compound protects cells from necroptosis-inducing stimuli.
-
Immunofluorescence: Visualize the localization of MLKL. Upon necroptotic stimulation, MLKL translocates to the plasma membrane. This translocation should be inhibited by this compound.
Q4: What are the appropriate controls to include in my experiments with this compound?
A4: It is crucial to include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Positive Control for Necroptosis: Cells treated with a known necroptosis-inducing stimulus (e.g., TNFα + Smac mimetic + z-VAD-FMK).
-
Negative Control: Untreated or mock-treated cells.
-
Genetic Controls (if possible): Use MLKL-knockout or knockdown cells to confirm that the observed effects are MLKL-dependent.
Q5: Can this compound be used in animal models?
A5: The available information primarily focuses on the use of this compound in cellular assays. While it is described as having anti-fibrotic effects and reducing liver fibrosis markers, specific details on its use in animal models, including pharmacokinetics and optimal dosing, would require further investigation of relevant literature.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
Objective: To induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the inhibitory effect of this compound.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
DMSO (vehicle)
-
Reagents for cell viability assay (e.g., LDH cytotoxicity assay kit)
-
Reagents for Western blotting (lysis buffer, antibodies against MLKL, pMLKL, and a loading control like GAPDH)
Procedure:
-
Cell Seeding: Seed HT-29 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail: TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours).
-
Assessment of Cell Viability:
-
For LDH assay, collect the supernatant and follow the manufacturer's instructions to measure LDH release as an indicator of cell death.
-
-
Assessment of MLKL Phosphorylation:
-
For Western blotting, lyse the cells, quantify protein concentration, and perform SDS-PAGE.
-
Probe the membrane with primary antibodies against pMLKL (Ser358) and total MLKL, followed by the appropriate secondary antibodies.
-
Visualize the bands and quantify the pMLKL/total MLKL ratio.
-
Protocol 2: Immunofluorescence Staining for MLKL Translocation
Objective: To visualize the effect of this compound on the translocation of MLKL to the plasma membrane during necroptosis.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Necroptosis induction reagents (as in Protocol 1)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MLKL
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with vehicle or this compound followed by the necroptosis-inducing stimulus as described in Protocol 1.
-
Fixation: After the desired incubation time, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary MLKL antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. In necroptotic cells, MLKL will show punctate staining at the plasma membrane, which should be reduced in this compound treated cells.
Signaling Pathways and Workflows
Caption: Canonical Necroptosis Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating the Efficacy of this compound.
Caption: On-Target vs. Potential Off-Target Effects of MLKL Inhibition.
References
Technical Support Center: Interpreting Unexpected Results in Mlkl-IN-6 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Mlkl-IN-6, a potent inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a chemical inhibitor that targets the pseudokinase domain of MLKL.[1][2] MLKL is the terminal effector protein in the necroptosis pathway, a form of regulated cell death.[3][4] Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[4][5][6] this compound is designed to prevent these downstream events by inhibiting MLKL.
Q2: What are the typical in vitro assays to measure the effect of this compound?
The efficacy of this compound is typically assessed by its ability to inhibit necroptosis. Common assays include:
-
Cell Viability Assays: Measuring the reduction in cell death using methods like MTT or LDH release assays.[7]
-
Membrane Integrity Assays: Quantifying the uptake of membrane-impermeable dyes such as Propidium Iodide (PI) or 7-AAD via flow cytometry or microscopy.[8][9]
-
Western Blotting: Detecting the phosphorylation status of key necroptosis proteins, including RIPK1, RIPK3, and MLKL. A key indicator of necroptosis is the phosphorylation of MLKL at Ser358 and Thr357.[9]
Q3: Are there known off-target effects of MLKL inhibitors?
Yes, some MLKL inhibitors have been reported to have off-target activities. For instance, necrosulfonamide (NSA), another MLKL inhibitor, may have off-target effects.[10][11] It is crucial to include appropriate controls to rule out off-target effects in your experiments.
Troubleshooting Guides
Issue 1: this compound shows no inhibitory effect on cell death.
Possible Cause 1: The observed cell death is not necroptosis.
-
Troubleshooting:
-
Confirm the cell death pathway: Ensure that the cell death you are observing is indeed necroptosis. Apoptosis, a caspase-dependent form of cell death, is a common alternative.[12]
-
Use a pan-caspase inhibitor: Treat your cells with a pan-caspase inhibitor, such as z-VAD-FMK, in addition to your necroptosis-inducing stimulus. If the cell death is blocked, it is likely apoptosis.
-
Western Blot Analysis: Check for markers of apoptosis, such as cleaved caspase-3 and cleaved PARP.[13]
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting:
-
Optimize inhibitor concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and stimulus.
-
Check inhibitor stability and solubility: Ensure that this compound is properly dissolved and has not degraded. Some inhibitors can be poorly soluble in aqueous solutions.[14]
-
Verify the necroptosis stimulus: Confirm that your method of inducing necroptosis (e.g., TNF-α, SMAC mimetic, and a caspase inhibitor) is effective in your cell model.[2]
-
Issue 2: Unexpected or paradoxical increase in cell death with this compound.
Possible Cause 1: Off-target effects of the inhibitor.
-
Troubleshooting:
-
Test in MLKL knockout cells: If available, use MLKL knockout or knockdown cells as a negative control. If this compound still induces cell death in these cells, the effect is likely off-target.
-
Use a structurally different MLKL inhibitor: Compare the results with another MLKL inhibitor, such as necrosulfonamide (NSA), to see if the effect is specific to this compound.
-
Possible Cause 2: Activation of alternative cell death pathways.
-
Troubleshooting:
-
Inhibition of necroptosis can sensitize cells to other forms of cell death, such as apoptosis or ferroptosis. [3]
-
Investigate other pathways: Use inhibitors for other cell death pathways (e.g., apoptosis or ferroptosis inhibitors) in combination with this compound to identify the active pathway.
-
Issue 3: Discrepancy between results from chemical inhibition and genetic knockout of MLKL.
Possible Cause 1: Non-necroptotic functions of MLKL.
-
Explanation: MLKL is known to have functions beyond its role as the executioner of necroptosis. These include involvement in endosomal trafficking, extracellular vesicle generation, and regulation of inflammatory signaling.[1][4][5]
-
Troubleshooting:
-
Consider the broader role of MLKL: A chemical inhibitor like this compound might acutely block the pore-forming function of MLKL, while a genetic knockout would ablate all its functions, potentially leading to different long-term cellular adaptations and phenotypes.
-
Investigate non-necroptotic roles: Explore whether the observed phenotype in your MLKL knockout model could be related to these alternative functions of MLKL. For example, MLKL deficiency has been shown to exacerbate IL-6/STAT3 activation in some contexts.[15]
-
Possible Cause 2: Compensatory mechanisms in knockout models.
-
Explanation: Cells with a genetic knockout of a key protein can sometimes develop compensatory mechanisms to overcome its absence.
-
Troubleshooting:
-
Use acute knockdown: Compare the results from your stable knockout cell line with those from a transient knockdown of MLKL using siRNA or shRNA. This can help differentiate between long-term adaptations and the immediate effects of MLKL loss.
-
Quantitative Data Summary
| Compound | Target | IC50 / Effective Concentration | Cell Line / Context | Reference |
| Necrosulfonamide (NSA) | Human MLKL | IC50 = 1.4 nM | In vitro | [4] |
| Necrosulfonamide (NSA) | Human MLKL | Effective at ≤2.5μM to suppress anchorage-independent growth | MDA-MB-231 cells | [11] |
| GSK'872 | RIPK3 | 10 μM to inhibit RIPK3 activity | Neuro-2a cells | [16] |
Experimental Protocols
Protocol: Induction and Inhibition of Necroptosis in Cell Culture
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli. A common combination is TNF-α (e.g., 10-100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20-50 µM).[17]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6-24 hours).
-
Assessment of Cell Death:
-
LDH Release Assay: Collect the cell culture supernatant to measure LDH release according to the manufacturer's protocol.
-
PI Staining and Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a buffer containing Propidium Iodide. Analyze the cells using a flow cytometer to quantify the percentage of PI-positive (necrotic) cells.[8]
-
Western Blotting: Lyse the cells and prepare protein extracts. Perform SDS-PAGE and transfer to a membrane. Probe with antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL.[18]
-
Visualizations
Caption: The necroptosis signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for testing the effect of an MLKL inhibitor.
Caption: A logic diagram for troubleshooting unexpected results in this compound experiments.
References
- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 3. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction in MLKL-mediated endosomal trafficking enhances the TRAIL-DR4/5 signal to increase cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 8. Necroptosis Assay [bio-protocol.org]
- 9. bioradiations.com [bioradiations.com]
- 10. Key roles of necroptotic factors in promoting tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MLKL overexpression leads to Ca2+ and metabolic dyshomeostasis in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mlkl-IN-6 Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for the potential cytotoxicity of Mlkl-IN-6 in long-term experimental settings.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during long-term studies using this compound, offering step-by-step solutions to ensure data integrity and experimental success.
| Observed Problem | Potential Cause | Recommended Solution |
| Increased cell death in this compound treated groups compared to vehicle control over time. | 1. Concentration-dependent cytotoxicity: The concentration of this compound may be too high for the specific cell line and duration of the experiment. 2. Compound instability: this compound may be degrading over time into cytotoxic byproducts. 3. Off-target effects: At higher concentrations or with prolonged exposure, this compound may inhibit other cellular processes essential for survival. | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity at various time points (e.g., 24, 48, 72 hours, and longer) using assays like MTT or LDH. Select a concentration for long-term studies that effectively inhibits necroptosis with minimal impact on cell viability. 2. Assess compound stability: Analyze the stability of this compound in your specific cell culture medium over the planned duration of the experiment using analytical methods like HPLC. Consider replenishing the compound at regular intervals if significant degradation is observed. 3. Include proper controls: Use a structurally related but inactive compound as a negative control to assess off-target effects. Additionally, perform rescue experiments by knocking down MLKL to confirm that the observed effects are on-target. |
| Variability in cell viability data across experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses to the inhibitor. 2. Inconsistent inhibitor concentration: Errors in dilution or dispensing of this compound can cause variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Prepare fresh dilutions: Prepare fresh stock solutions and dilutions of this compound for each experiment. 3. Minimize edge effects: Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Difficulty in distinguishing between necroptosis, apoptosis, and non-specific cytotoxicity. | 1. Overlapping cell death pathways: The experimental model may involve multiple cell death modalities. 2. Secondary necrosis: Apoptotic cells can undergo secondary necrosis, which can be mistaken for primary necroptosis. | 1. Use a multi-assay approach: Combine different assays to differentiate between cell death pathways. For example, use a pan-caspase inhibitor (like Z-VAD-FMK) to block apoptosis and see if it alters the cell death phenotype. Measure caspase-3/7 activity to specifically assess apoptosis. 2. Time-course analysis: Perform a time-course experiment to observe the kinetics of cell death. Early signs of apoptosis (e.g., cell shrinkage, membrane blebbing) can be distinguished from the swelling and membrane rupture characteristic of necroptosis. |
| Reduced inhibitory effect of this compound over time. | 1. Compound degradation: As mentioned, the inhibitor may not be stable for the entire duration of the experiment. 2. Cellular adaptation: Cells may develop resistance mechanisms to the inhibitor over long-term exposure. | 1. Replenish this compound: Based on stability data, replenish the media with fresh this compound at appropriate intervals. 2. Monitor target engagement: Periodically assess the phosphorylation of MLKL (pMLKL) by Western blot to ensure the inhibitor is still effectively engaging its target. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound in long-term in vitro studies?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. While specific IC50 values for cytotoxicity are not extensively published, it is crucial to empirically determine the optimal concentration for your system. We recommend performing a dose-response curve to identify a concentration that effectively inhibits MLKL phosphorylation and necroptosis without causing significant cytotoxicity over the desired experimental duration. As a starting point, you can test a range of concentrations based on its reported effective concentrations for necroptosis inhibition in short-term assays, which are often in the low micromolar range.
Q2: How can I confirm that the cell death I am observing is due to off-target cytotoxicity of this compound and not incomplete inhibition of necroptosis?
A2: To distinguish between off-target effects and incomplete necroptosis inhibition, you can perform the following control experiments:
-
MLKL Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MLKL expression. If this compound still induces cell death in MLKL-deficient cells, the effect is likely off-target.
-
Use of a structurally related inactive control: If available, a similar compound that does not inhibit MLKL can help identify non-specific effects.
-
Dose-response analysis: Off-target effects often occur at higher concentrations. If the cell death is only observed at concentrations significantly higher than what is required for necroptosis inhibition, it is more likely to be an off-target effect.
Q3: What are the best practices for preparing and storing this compound for long-term experiments?
A3: For optimal performance and stability:
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment.
-
Stability in Media: If your experiment spans several days or weeks, it is advisable to determine the stability of this compound in your specific culture medium at 37°C. This can be done using analytical techniques like HPLC. Based on the stability profile, you may need to replenish the medium with fresh inhibitor periodically.
Q4: Can I use this compound in combination with other cell death inhibitors?
A4: Yes, combining this compound with other inhibitors can be a powerful tool to dissect cell death pathways. For instance:
-
With a pan-caspase inhibitor (e.g., Z-VAD-FMK): This combination can help to isolate and study necroptosis in models where apoptosis is also occurring.
-
With a RIPK1 inhibitor (e.g., Necrostatin-1): This can help to confirm that the observed necroptosis is proceeding through the canonical RIPK1-RIPK3-MLKL pathway. When using combinations of inhibitors, it is important to perform control experiments with each inhibitor alone to understand their individual effects.
Q5: How do I monitor the on-target activity of this compound throughout a long-term study?
A5: To ensure that this compound is actively inhibiting its target, MLKL, over the course of your experiment, you can:
-
Measure pMLKL levels: Periodically collect cell lysates and perform a Western blot to detect the phosphorylated form of MLKL (pMLKL). Effective inhibition by this compound should lead to a significant reduction in pMLKL levels upon necroptotic stimulation.
-
Assess MLKL oligomerization: In response to a necroptotic stimulus, MLKL forms oligomers. You can assess the oligomerization status of MLKL using non-reducing SDS-PAGE and Western blotting. This compound should inhibit the formation of these oligomers.
III. Quantitative Data Summary
As specific IC50 values for this compound cytotoxicity are not widely published and are highly cell-line dependent, researchers should determine these values empirically. The following table serves as a template for organizing your experimental data.
| Cell Line | Assay Type | Time Point (hours) | This compound IC50 for Cytotoxicity (µM) | Effective Concentration for Necroptosis Inhibition (µM) | Therapeutic Window (IC50 / Effective Conc.) |
| e.g., HT-29 | MTT | 24 | [Your Data] | [Your Data] | [Calculated Value] |
| e.g., HT-29 | MTT | 48 | [Your Data] | [Your Data] | [Calculated Value] |
| e.g., HT-29 | MTT | 72 | [Your Data] | [Your Data] | [Calculated Value] |
| e.g., L929 | LDH Release | 24 | [Your Data] | [Your Data] | [Calculated Value] |
| e.g., L929 | LDH Release | 48 | [Your Data] | [Your Data] | [Calculated Value] |
| e.g., L929 | LDH Release | 72 | [Your Data] | [Your Data] | [Calculated Value] |
IV. Key Experimental Protocols
A. Protocol for Determining Cytotoxicity using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Protocol for Assessing Membrane Integrity using LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of this compound and appropriate controls (vehicle, untreated, and maximum LDH release lysis buffer). Incubate for the desired time points.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
C. Protocol for Detecting MLKL Phosphorylation by Western Blot
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation of its target, MLKL.
Materials:
-
Cells of interest
-
This compound
-
Necroptosis-inducing stimulus (e.g., TNF-α + Smac mimetic + Z-VAD-FMK)
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated MLKL (pMLKL)
-
Primary antibody against total MLKL
-
Loading control antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce necroptosis using an appropriate stimulus for the recommended time.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.
V. Mandatory Visualizations
Necroptosis Signaling Pathway and this compound Intervention
Best practices for storing and handling Mlkl-IN-6
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Mlkl-IN-6, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity. Adherence to these guidelines will ensure reliable and reproducible experimental outcomes.
Quantitative Data Summary
For quick reference, the following table summarizes the recommended storage conditions and solubility of this compound.
| Parameter | Condition | Duration |
| Powder Storage | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution | -80°C | 6 months |
| -20°C | 1 month | |
| Solubility (DMSO) | 100 mg/mL (253.56 mM) | - |
Note: It is recommended to use freshly opened DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] Ultrasonic treatment may be necessary to fully dissolve the compound.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of Stock Solutions
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 3.94 mg of this compound powder in 1 mL of fresh DMSO.
-
Sonication: If the compound does not fully dissolve, sonicate the solution for a brief period.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Induction of Necroptosis and Inhibition with this compound (Cell-Based Assay)
This protocol describes a common method to induce necroptosis in cell culture and assess the inhibitory effect of this compound. Human colorectal adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells are suitable models.
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate overnight to allow for cell attachment.
-
Pre-treatment with this compound: The following day, pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL), a SMAC mimetic (e.g., 100 nM - 1 µM), and a pan-caspase inhibitor (e.g., 20-50 µM). The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay. For example, with propidium iodide staining, an increase in fluorescence indicates a loss of membrane integrity, a hallmark of necroptosis.
Western Blot Analysis of MLKL Phosphorylation
This protocol allows for the detection of phosphorylated MLKL (p-MLKL), a key indicator of necroptosis activation.
Procedure:
-
Cell Lysis: After treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358 for human, Ser345 for mouse) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total MLKL and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Visualizations
Necroptosis Signaling Pathway
The following diagram illustrates the core necroptosis signaling cascade, highlighting the role of MLKL.
Caption: The necroptosis signaling pathway initiated by TNFR1 activation.
Experimental Workflow for this compound
This diagram outlines the general workflow for an experiment using this compound to inhibit necroptosis.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: My this compound is not dissolving properly in DMSO.
A1:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of many compounds. Use a new, sealed bottle of anhydrous DMSO.
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution.
-
Warming: Gently warm the solution to 37°C. Do not overheat, as this may degrade the compound.
Q2: I am not observing an inhibitory effect of this compound on necroptosis.
A2:
-
Confirm necroptosis induction: Ensure that your positive control (necroptosis induction without inhibitor) shows significant cell death. Verify the activity of your inducing agents (TNF-α, SMAC mimetic, z-VAD-FMK).
-
Optimize inhibitor concentration: The optimal concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the IC50 for your specific cell line.
-
Pre-incubation time: Ensure you are pre-incubating the cells with this compound for a sufficient time (typically 1-2 hours) before adding the necroptosis inducers.
-
Species specificity: Some MLKL inhibitors exhibit species specificity. For example, Necrosulfonamide (NSA) targets a cysteine residue (C86) in human MLKL that is not present in the murine ortholog, making it ineffective in mouse cells.[2] While this compound is reported to be active in both human and mouse cells, it is a crucial factor to consider with other MLKL inhibitors.
-
Compound integrity: If the compound has been stored improperly or for an extended period, it may have degraded. Use a fresh aliquot or a new batch of the inhibitor.
Q3: I am observing cytotoxicity with my vehicle control (DMSO).
A3:
-
Limit DMSO concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5%, and not exceed 1%, as higher concentrations can be toxic to many cell lines.
-
Test vehicle toxicity: Always include a vehicle-only control group to assess the effect of DMSO on your cells.
Q4: My Western blot for p-MLKL is not working.
A4:
-
Use fresh lysates with phosphatase inhibitors: Phosphatases in the cell lysate can dephosphorylate p-MLKL. Ensure your lysis buffer contains a cocktail of phosphatase inhibitors and is kept on ice.
-
Antibody validation: Confirm that your p-MLKL antibody is validated for the species you are using. The phosphorylation sites of human and mouse MLKL differ (S358 in human, S345 in mouse).[2]
-
Positive control: Include a positive control sample where you expect high levels of p-MLKL (e.g., cells treated with necroptosis inducers without inhibitor).
-
Loading control: Always probe for a loading control to ensure equal protein loading across lanes.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a specific MLKL inhibitor, like many small molecule inhibitors, the potential for off-target effects exists. Some MLKL inhibitors have been reported to have off-target activity against other kinases such as RIPK1.[3] It is advisable to include appropriate controls to rule out off-target effects. For example, using a cell line deficient in MLKL can help determine if the observed effects are truly MLKL-dependent.
Q6: Can I use this compound in in vivo experiments?
A6: this compound has been shown to have anti-fibrotic effects in vivo.[1] However, for any in vivo study, it is crucial to perform preliminary pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen and to assess for any potential toxicity. The solubility and stability of the compound in the chosen vehicle for in vivo administration should also be carefully evaluated.
References
Preventing degradation of Mlkl-IN-6 in experimental conditions
Welcome to the technical support resource for Mlkl-IN-6, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein. This guide provides essential information, protocols, and troubleshooting advice to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor that specifically targets the MLKL protein, the terminal effector in the necroptosis signaling pathway.[1][2] Its mechanism of action involves preventing the phosphorylation and subsequent oligomerization of MLKL, which are critical steps for its function in executing necroptotic cell death.[2][3]
Q2: What are the recommended storage conditions for this compound? To prevent degradation, proper storage is critical. For long-term stability, the powdered form should be stored at -20°C for up to three years.[2] Once dissolved in a solvent to create a stock solution, it should be stored at -80°C for up to one year.[2] For short-term needs, a solution can be kept at 4°C for about a week.[2]
Q3: How can I avoid degradation from repeated freeze-thaw cycles? It is highly recommended to aliquot the stock solution into single-use volumes before long-term storage at -80°C.[2] This practice minimizes the number of freeze-thaw cycles the compound is subjected to, preserving its integrity and activity for future experiments.
Q4: What is the recommended solvent for dissolving this compound? While the manufacturer's datasheet should always be the primary reference, compounds of this nature are typically dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
Q5: What concentration of this compound should I use in my cell-based assays? The optimal concentration is cell-type and assay-dependent. It is best practice to perform a dose-response experiment to determine the effective concentration for your specific system. As a general guideline for small molecule inhibitors, concentrations in cell-based assays are typically in the range of 1-10 µM to maintain target specificity and avoid off-target effects.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| No inhibitory effect observed | 1. Compound Degradation: The inhibitor may have lost activity due to improper storage, repeated freeze-thaw cycles, or age. 2. Suboptimal Concentration: The concentration used may be too low to effectively inhibit MLKL in your specific cell model. 3. Cell Line Resistance: The cell line may lack key components of the necroptosis pathway (e.g., low MLKL or RIPK3 expression). | 1. Use a fresh, single-use aliquot of this compound. Prepare new working solutions for each experiment. 2. Perform a dose-response curve to find the optimal inhibitory concentration. 3. Verify the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line via Western blot. Include a positive control cell line known to undergo necroptosis. |
| Inconsistent results between experiments | 1. Solution Instability: Working solutions diluted in aqueous media may have limited stability and should be made fresh. 2. Variable Freeze-Thaw Cycles: Using the same stock tube multiple times can lead to gradual degradation.[2] 3. Experimental Variability: Differences in cell density, passage number, or treatment duration can affect outcomes. | 1. Always prepare fresh working solutions from a frozen stock solution immediately before treating cells. 2. Strictly use single-use aliquots of the stock solution. 3. Standardize all experimental parameters, including cell seeding density, passage number, and incubation times. |
| Compound precipitates in cell culture medium | 1. Poor Solubility: The final concentration of the inhibitor exceeds its solubility limit in the aqueous culture medium. 2. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high, affecting both compound solubility and cell health. | 1. Ensure the final concentration of the compound is appropriate. When preparing the working solution, add the stock solution to pre-warmed media and vortex or mix thoroughly. 2. Keep the final DMSO concentration in the culture medium below 0.5% (ideally ≤0.1%) to maintain cell viability and prevent precipitation. |
Data Presentation: Stability and Storage
The following tables summarize key quantitative data for the handling and use of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Storage Duration | Citation |
|---|---|---|---|
| Powder | -20°C | 3 years | [2] |
| Stock Solution (in solvent) | -80°C | 1 year | [2] |
| Working Solution (in medium) | 4°C | < 1 week (prepare fresh recommended) |[2] |
Table 2: General Concentration Guidelines for Small Molecule Inhibitors
| Assay Type | Recommended Concentration Range | Key Consideration | Citation |
|---|---|---|---|
| Biochemical Assays | < 100 nM (IC₅₀ or Kᵢ) | Measures direct interaction with the target protein. | [4] |
| Cell-Based Assays | < 1 - 10 µM | Balances efficacy with the potential for off-target effects. | [4] |
| In Vivo Studies | Varies widely | Must account for absorption, distribution, metabolism, and excretion (ADME). |[4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the best practices for preparing this compound solutions to maintain compound integrity.
-
Reconstitution of Powder:
-
Briefly centrifuge the vial of powdered this compound to ensure all powder is at the bottom.
-
Following the manufacturer's datasheet, add the specified volume of high-purity, anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-binding polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C for long-term storage.[2]
-
-
Preparation of Working Solution:
-
For each experiment, retrieve a single aliquot from the -80°C freezer and thaw it at room temperature.
-
Dilute the stock solution into pre-warmed, fresh cell culture medium to the final desired concentration immediately before adding it to the cells.
-
Mix thoroughly by pipetting or gentle vortexing. Do not store diluted working solutions.
-
Protocol 2: General Protocol for a Necroptosis Inhibition Assay
This protocol provides a general workflow for testing the inhibitory effect of this compound on necroptosis.
-
Cell Plating: Plate cells (e.g., HT-29, L929) at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Inhibitor Pre-treatment:
-
Prepare a series of working solutions of this compound at different concentrations (e.g., using a 2x or 10x concentration in fresh medium).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells with the inhibitor for a pre-determined time (e.g., 1-2 hours). This allows the compound to enter the cells and engage its target.
-
-
Induction of Necroptosis:
-
Induce necroptosis using an appropriate stimulus. A common combination for many cell lines is TNF-alpha (T), a Smac mimetic (S), and a pan-caspase inhibitor like Z-VAD-FMK (Z).[3][5][6]
-
Add the T/S/Z cocktail directly to the wells already containing this compound. Include appropriate controls: vehicle-only (e.g., DMSO), T/S/Z-only (positive control for necroptosis), and inhibitor-only.
-
-
Incubation and Analysis:
-
Incubate the plate for the desired duration (e.g., 6-24 hours).
-
Assess cell viability using methods such as CellTiter-Glo®, propidium iodide staining, or LDH release assay.
-
For mechanistic analysis, lyse the cells at an earlier time point (e.g., 4-6 hours) to analyze the phosphorylation of MLKL via Western blot.[7]
-
Visualizations: Pathways and Workflows
Necroptosis Signaling Pathway
The necroptosis pathway is a regulated form of necrosis.[1] It is typically initiated by death receptor signaling, leading to the formation of the necrosome complex, which includes RIPK1 and RIPK3.[8][9] RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that lead to cell lysis.[1][10] this compound acts by preventing the phosphorylation and oligomerization of MLKL.[2]
Caption: The necroptosis pathway and the inhibitory action of this compound.
Workflow for Handling this compound
Following a standardized workflow from receipt to experimental use is crucial for maintaining the compound's stability and ensuring reproducible results.
Caption: Recommended workflow for handling this compound to prevent degradation.
Troubleshooting Logic: No Inhibitory Effect
This decision tree provides a logical flow for troubleshooting experiments where this compound does not produce the expected inhibitory effect.
Caption: A decision tree for troubleshooting lack of this compound activity.
References
- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Necroptosis | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Specificity of Mlkl-IN-6 for MLKL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of MLKL inhibitors, with a focus on available data for compounds structurally related to or commonly used alongside the query compound Mlkl-IN-6. Due to the limited public information on "this compound," this guide will focus on the well-characterized MLKL inhibitor, MLKL-IN-4 , and compare its performance with other known MLKL inhibitors such as Necrosulfonamide (NSA) , GW806742X , and the more recent inhibitor P28 . This guide will provide supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction to MLKL and Necroptosis
Mixed lineage kinase domain-like protein (MLKL) is the terminal effector protein in the necroptosis pathway, a form of regulated cell death. The activation of MLKL is orchestrated by the upstream kinases RIPK1 and RIPK3. Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. Given its role in various inflammatory diseases, MLKL has emerged as an attractive therapeutic target. The specificity of small molecule inhibitors for MLKL is crucial to avoid off-target effects and ensure that the observed biological outcomes are a direct result of MLKL inhibition.
Quantitative Comparison of MLKL Inhibitors
The following table summarizes the available quantitative data for selected MLKL inhibitors. Direct comparison of potency values should be approached with caution due to variations in assay formats and cell lines used in different studies.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50/Kd) | Cell Line | Notes |
| MLKL-IN-4 | MLKL | Necroptosis Inhibition | EC50: 82 nM | HT-29 | Acts downstream of MLKL phosphorylation. |
| Necrosulfonamide (NSA) | Human MLKL | Covalent Inhibition | IC50: ~1.4 nM (in a specific assay) | U937 | Covalently binds to Cys86 of human MLKL; not active against mouse MLKL. |
| GW806742X | MLKL | Binding Affinity | Kd: 9.3 µM | N/A | Binds to the pseudokinase domain of MLKL. |
| P28 | MLKL | Necroptosis Inhibition | More potent than NSA at 0.1 µM | Jurkat T cells | Blocks oligomerization and translocation of MLKL. |
| GSK'872 | RIPK3 | Kinase Inhibition | IC50: 1.3 nM (ADP-Glo) | N/A | A potent RIPK3 inhibitor, often used as a tool compound to study the necroptosis pathway upstream of MLKL. |
Signaling Pathway and Experimental Workflows
Necroptosis Signaling Pathway
The following diagram illustrates the core necroptosis signaling pathway, highlighting the role of MLKL and the points of intervention for various inhibitors.
Caption: The necroptosis pathway is initiated by stimuli like TNFα, leading to the formation of the necrosome and MLKL activation.
Experimental Workflow for MLKL Inhibitor Specificity Validation
This diagram outlines a typical workflow for validating the specificity of a novel MLKL inhibitor.
Caption: A multi-step workflow is crucial for validating the specificity of MLKL inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to validate the specificity of MLKL inhibitors.
Cell Viability Assay to Measure Necroptosis Inhibition
This protocol is for a common luminescence-based cell viability assay to quantify the protective effect of an inhibitor against necroptosis.
Principle: CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
HT-29 or other suitable cells (e.g., U937)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
MLKL inhibitor (e.g., MLKL-IN-4)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the MLKL inhibitor in cell culture medium.
-
Pre-treat the cells with the MLKL inhibitor for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (100 ng/mL), SMAC mimetic (100 nM), and z-VAD-FMK (20 µM). Include appropriate controls (untreated cells, vehicle control, and necroptosis induction without inhibitor).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 value of the inhibitor.
Western Blot for Phosphorylated MLKL (pMLKL)
This protocol describes the detection of phosphorylated MLKL, a key marker of MLKL activation, by Western blotting.
Principle: This immunoassay uses antibodies to detect the phosphorylated form of MLKL in cell lysates separated by gel electrophoresis.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pMLKL (Ser358 for human) and anti-total MLKL
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with necroptotic stimuli and the MLKL inhibitor as described in the cell viability assay.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for MLKL Translocation
This protocol allows for the visualization of MLKL translocation to the plasma membrane upon necroptotic stimulation.
Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of MLKL within fixed cells.
Materials:
-
Cells grown on glass coverslips
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
1% BSA in PBS for blocking
-
Primary antibody: anti-MLKL
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and treat as described previously to induce necroptosis in the presence or absence of the inhibitor.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-MLKL antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Look for a punctate staining pattern at the plasma membrane in necroptotic cells, which should be absent in inhibitor-treated cells.
Kinome Scanning for Off-Target Effects
Principle: Kinome scanning services (e.g., from companies like Reaction Biology or Eurofins) use large panels of purified kinases to test the selectivity of a compound. The inhibitor is typically tested at a fixed concentration against hundreds of kinases, and the percent inhibition is measured.
General Procedure (as performed by a service provider):
-
The client provides the inhibitor compound at a specified concentration.
-
The service provider incubates the compound with a large panel of purified human kinases (e.g., >400 kinases) in the presence of ATP and a suitable substrate.
-
The kinase activity is measured, often using a radiometric or fluorescence-based assay.
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control.
-
The results are provided as a report, often with a visual representation of the kinome tree showing the kinases that are significantly inhibited. This allows for the identification of potential off-target kinase interactions.
Conclusion
Validating the specificity of an MLKL inhibitor is a critical process that requires a combination of biochemical and cell-based assays. While "this compound" remains an uncharacterized compound in the public domain, the methodologies and comparative data provided for well-known inhibitors like MLKL-IN-4, NSA, and P28 offer a robust framework for evaluating any novel MLKL-targeting compound. A thorough investigation using the protocols outlined in this guide will enable researchers to confidently assess the on-target potency and off-target liabilities of their inhibitors, ultimately facilitating the development of selective and effective therapeutics for necroptosis-driven diseases.
Navigating the Selectivity of MLKL Inhibitors: A Comparative Guide
In the landscape of necroptosis research, the specific inhibition of Mixed Lineage Kinase Domain-Like (MLKL) protein presents a compelling therapeutic strategy. However, the development of highly selective inhibitors is a significant challenge. This guide provides a comparative overview of MLKL inhibitors, with a focus on their cross-reactivity with other kinases. Due to the limited availability of comprehensive, publicly accessible kinome scan data for a specific, highly selective MLKL inhibitor, this guide will focus on a qualitative comparison based on existing literature and provide a detailed framework for how such a quantitative comparison would be structured.
While a quantitative, side-by-side comparison of the cross-reactivity of a specific MLKL inhibitor like "Mlkl-IN-6" against a broad panel of kinases is not possible due to the absence of publicly available kinome scan data, we can provide a qualitative assessment of commonly referenced MLKL inhibitors and the methodologies used to determine their selectivity.
Qualitative Comparison of MLKL Inhibitor Selectivity
Several small molecule inhibitors of MLKL have been developed, with varying degrees of selectivity. The most well-characterized of these is Necrosulfonamide (NSA) .
-
Other Preclinical MLKL Inhibitors : Various other MLKL inhibitors have been described in the scientific literature, including ATP-competitive inhibitors targeting the pseudokinase domain and other non-covalent inhibitors. For example, the compound GW806742X has been identified as an ATP-mimetic that binds to the MLKL pseudokinase domain. However, it is also known to be a potent inhibitor of VEGFR2, highlighting the potential for cross-reactivity with other kinases. More recent efforts have focused on developing highly selective inhibitors. For instance, a series of aminopyrazine compounds have been developed and reported to be highly selective for MLKL, with one compound showing no significant inhibition of 402 other kinases in a broad panel screen. Unfortunately, the detailed dataset from this screen is not publicly accessible, precluding a detailed quantitative analysis in this guide.
Without a publicly available, comprehensive dataset, a direct quantitative comparison remains elusive. The following table is a template illustrating how such data would be presented if available.
Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical MLKL Inhibitor
| Kinase Target | Percent Inhibition at 1 µM | Dissociation Constant (Kd) in nM |
| MLKL | >99% | <10 |
| RIPK1 | <10% | >10,000 |
| RIPK3 | <10% | >10,000 |
| VEGFR2 | <5% | >10,000 |
| SRC | <5% | >10,000 |
| ABL1 | <5% | >10,000 |
| ... (400+ other kinases) | ... | ... |
Caption: This table represents a hypothetical ideal selectivity profile for an MLKL inhibitor, demonstrating high potency and selectivity for MLKL with minimal off-target effects on other kinases.
Signaling Pathway of Necroptosis
The diagram below illustrates the central role of MLKL in the necroptosis signaling cascade.
Caption: The Necroptosis Signaling Pathway.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its validation as a research tool or therapeutic candidate. A widely used method for this is a competition binding assay, such as the KINOMEscan™ platform.
Experimental Protocol: KINOMEscan™ Profiling
Objective: To determine the binding affinity of a test compound (e.g., an MLKL inhibitor) against a large panel of human kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Methodology:
-
Kinase Preparation: A panel of human kinases are individually expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM or 10 µM).
-
A control reaction is performed with DMSO instead of the test compound.
-
-
Washing and Elution: Unbound components are washed away. The bound kinase-DNA conjugates can be eluted or quantified directly on the solid support.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis:
-
The amount of kinase recovered in the presence of the test compound is compared to the DMSO control.
-
Results are typically expressed as "percent of control," where a lower percentage indicates a stronger interaction between the test compound and the kinase.
-
For compounds showing significant binding, a dose-response curve is generated by testing a range of concentrations to determine the dissociation constant (Kd).
-
Selectivity can be quantified using metrics such as the S-score, which is the number of kinases that bind to the compound with a certain affinity divided by the total number of kinases tested.
-
Conclusion
While the ideal MLKL inhibitor would demonstrate absolute specificity, the reality of kinase inhibitor development often involves a degree of cross-reactivity. The lack of publicly available, comprehensive kinome scan data for specific MLKL inhibitors currently limits a full, data-driven comparative analysis. The methodologies outlined above provide a clear framework for how such selectivity is assessed. As more data becomes publicly available, more robust and quantitative comparison guides will be possible, aiding researchers in the selection of the most appropriate chemical probes for their studies of necroptosis.
Navigating Necroptosis: A Comparative Guide to the In Vivo Stability and Bioavailability of MLKL and Upstream Inhibitors
For researchers, scientists, and drug development professionals, understanding the in vivo behavior of necroptosis inhibitors is paramount for translating preclinical findings into clinical success. This guide provides a comparative analysis of the in vivo stability and bioavailability of key inhibitors targeting Mixed Lineage Kinase Domain-like protein (MLKL) and its upstream regulators, RIPK1 and RIPK3. While data for the specific inhibitor Mlkl-IN-6 is not publicly available, this guide offers insights into other critical compounds in the field, supported by available experimental data.
The Necroptosis Signaling Pathway and Points of Inhibition
Necroptosis is a form of regulated cell death that plays a crucial role in various physiological and pathological processes, including inflammation and host defense. The pathway is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the ultimate executioner protein, MLKL. Small molecule inhibitors targeting these kinases are invaluable tools for research and potential therapeutics. The diagram below illustrates the core necroptosis signaling cascade and the points of action for the inhibitors discussed in this guide.
Comparative Analysis of In Vivo Pharmacokinetic Parameters
The in vivo stability and bioavailability of an inhibitor are critical determinants of its efficacy and dosing regimen. The following table summarizes the available pharmacokinetic data for several key necroptosis inhibitors. It is important to note the absence of publicly available data for this compound and the limited quantitative data for Necrosulfonamide and GSK'872.
| Inhibitor | Target | Species | Dosage and Administration | Key Pharmacokinetic Parameters | Citation(s) |
| This compound | MLKL | - | - | Data not publicly available | - |
| Necrosulfonamide (NSA) | MLKL | Mouse, Rat | Various, e.g., 1.65 mg/kg i.p. | Specific pharmacokinetic parameters (e.g., half-life, Cmax, AUC, oral bioavailability) are not well-documented in publicly available literature. It is widely used in in vivo studies, suggesting sufficient exposure to elicit biological effects. | [1] |
| GSK'872 | RIPK3 | Mouse | - | Specific pharmacokinetic parameters are not detailed in the available literature. It has been used in in vivo models of Parkinson's disease. | |
| RIPA-56 | RIPK1 | Mouse | 2 mg/kg i.v. | AUC0–∞: 0.32 μg·h·mL−1Clearance (Clp): 103 mL·min−1·kg−1Volume of Distribution (Vss): 27.8 L/kg | [2] |
| Zharp-99 | RIPK3 | Mouse | 10 mg/kg oral | Half-life (t1/2): 1.5 hCmax: 2650 ng/mLTmax: 1 hOral Bioavailability (F): >100% (estimated) | [3] |
| GSK'547 | RIPK1 | Mouse | 0.01, 0.1, 1, and 10 mg/kg oral | Dose-dependent increase in plasma concentration. At 1 mg/kg, the average drug level from 0.5h post-dose was 98 ng/mL. |
Experimental Protocols
Standard methodologies are employed to assess the in vivo stability and bioavailability of small molecule inhibitors. The following is a generalized workflow for such a pharmacokinetic study.
Detailed Methodologies:
1. Animal Models and Dosing:
-
Species: Typically, rodents such as mice or rats are used in initial pharmacokinetic studies.
-
Administration: The test compound is administered via the intended clinical route (e.g., oral gavage for oral bioavailability) and intravenously (IV) to determine absolute bioavailability. A range of doses may be tested to assess dose-proportionality.
2. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
3. Bioanalytical Method:
-
Sample Processing: Plasma is separated from whole blood by centrifugation. The inhibitor is then extracted from the plasma, often using protein precipitation or liquid-liquid extraction.
-
Quantification: The concentration of the inhibitor in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Oral Bioavailability (F): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Discussion and Conclusion
The landscape of necroptosis inhibitors presents a mixed picture regarding their in vivo pharmacokinetic properties. While potent and selective inhibitors have been developed, achieving favorable in vivo stability and oral bioavailability remains a significant challenge for many.
The lack of publicly available data for this compound highlights a common issue in preclinical drug development where such information may be proprietary or not yet published. For the widely used MLKL inhibitor, Necrosulfonamide, the absence of detailed pharmacokinetic data in the literature is a notable gap, despite its extensive use in in vivo disease models. This suggests that while it has demonstrable biological activity in vivo, its drug-like properties may not be fully characterized or optimized.
In contrast, the data available for the RIPK1 inhibitor RIPA-56 and the RIPK3 inhibitor Zharp-99 provide valuable benchmarks. RIPA-56, despite being described as more stable than other RIPK1 inhibitors, exhibits high clearance and a large volume of distribution, suggesting rapid elimination and extensive tissue distribution. Zharp-99, on the other hand, shows promising oral bioavailability in mice, exceeding 100% (which may indicate factors such as first-pass metabolism to an active metabolite that is also measured, or experimental variability), although its half-life is relatively short.
For researchers selecting an inhibitor for in vivo studies, these data underscore the importance of considering not only the target and potency but also the pharmacokinetic profile. An inhibitor with poor stability or low bioavailability may require higher or more frequent dosing, potentially leading to off-target effects and complicating data interpretation.
References
Validating p-MLKL Inhibition: A Comparative Guide to Western Blot Analysis of Mlkl-IN-6 and Other Necroptosis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Mlkl-IN-6 and other MLKL inhibitors in blocking the phosphorylation of Mixed Lineage Kinase Domain-like protein (p-MLKL), a key event in the necroptosis cell death pathway. The guide includes supporting experimental data from Western blot analyses, detailed protocols, and visual representations of the underlying biological and experimental processes.
Comparative Analysis of MLKL Inhibitors on p-MLKL Phosphorylation
The inhibitory effects of various compounds on the phosphorylation of MLKL are critical for validating their potential as therapeutic agents against necroptosis-mediated diseases. Western blot analysis is a cornerstone technique for quantifying these effects. Below is a summary of the quantitative data on the inhibition of p-MLKL by this compound (also known as P28), Necrosulfonamide (NSA), and TC13172.
| Inhibitor | Target and Mechanism | Cell Line | Treatment | p-MLKL Inhibition (%) | Reference |
| This compound (P28) | Covalently binds to Cys86 of MLKL, inhibiting MLKL phosphorylation and oligomerization.[1] | FADD-knockout Jurkat T cells | TNF-α stimulation | Not explicitly quantified in the provided text, but shown to directly inhibit MLKL phosphorylation. | [1] |
| Necrosulfonamide (NSA) | Covalently binds to Cys86 of human MLKL, blocking MLKL oligomerization and its translocation to the plasma membrane.[2] | Caco-2 cells | TNF-α and Z-VAD-fmk | Significant reduction (P < 0.05) in p-MLKL levels.[3] | [2][3] |
| TC13172 | Covalently binds to Cys86 of MLKL, blocking its translocation to the cell membrane without affecting its phosphorylation.[4] | HT-29 cells | TNF-α, Smac mimetic, and Z-VAD-FMK | Does not inhibit p-MLKL, but blocks its downstream effects.[4] | [4] |
Necroptosis Signaling Pathway and Inhibitor Action
The process of necroptosis is a regulated form of necrosis initiated by various stimuli, such as TNF-α. This signaling cascade culminates in the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, leading to cell lysis. The diagram below illustrates this pathway and the points of intervention for different inhibitors.
Caption: Necroptosis signaling pathway and points of inhibition.
Experimental Protocols
Western Blotting for p-MLKL Detection
This protocol outlines the key steps for validating the inhibition of MLKL phosphorylation using Western blotting.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HT-29, Caco-2, or FADD-knockout Jurkat T cells) to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of this compound, NSA, TC13172, or vehicle control for the indicated time (e.g., 1 hour).
-
Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α, Smac mimetic, and Z-VAD-FMK) and incubate for the desired duration (e.g., 4-6 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-MLKL signal to a loading control (e.g., β-actin or GAPDH) and to the total MLKL signal to determine the relative inhibition.
Experimental Workflow for Validating p-MLKL Inhibition
The following diagram outlines the workflow for a typical Western blot experiment to assess the efficacy of an MLKL inhibitor.
Caption: Western blot workflow for p-MLKL inhibition analysis.
References
Validating Necroptosis Inhibition: A Comparative Guide to Control Experiments for Mlkl-IN-6
For researchers in cell death, inflammation, and drug discovery, the validation of a necroptosis inhibitor's specificity and efficacy is paramount. This guide provides a comparative framework for the essential control experiments required to validate the effects of Mlkl-IN-6, a potent inhibitor of Mixed Lineage Kinase Domain-like protein (MLKL), the terminal effector of necroptosis. We compare its performance with established necroptosis inhibitors targeting different nodes of the pathway: Necrostatin-1 (a RIPK1 inhibitor), GSK'872 (a RIPK3 inhibitor), and Necrosulfonamide (another MLKL inhibitor).
This guide details the necessary experimental protocols, presents comparative data in easily digestible tables, and utilizes visual diagrams to clarify the complex signaling pathways and experimental workflows involved in the validation process.
The Necroptosis Signaling Pathway and Inhibitor Targets
Necroptosis is a form of regulated cell death that is initiated by various stimuli, including tumor necrosis factor (TNF). The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome. RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis.[1]
Figure 1: Necroptosis Signaling Pathway and Inhibitor Targets. This diagram illustrates the core necroptosis signaling cascade initiated by TNFα, leading to MLKL-mediated cell death. The points of intervention for this compound and other key inhibitors are highlighted.
Comparative Efficacy of Necroptosis Inhibitors
To objectively assess the performance of this compound, its efficacy must be compared against other well-characterized necroptosis inhibitors. The following table summarizes the reported potency of these compounds in various assays. It is important to note that IC50 and EC50 values can vary depending on the cell line and specific experimental conditions.
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 |
| This compound (P28) | MLKL | Necroptosis Inhibition | HT-29 | Data Not Available |
| Biochemical Assay | Data Not Available | |||
| Necrostatin-1 | RIPK1 | Necroptosis Inhibition | Jurkat | 490 nM (EC50)[2] |
| RIPK1 Kinase Assay | 182 nM (EC50)[2] | |||
| GSK'872 | RIPK3 | RIPK3 Kinase Assay | 1.3 nM (IC50)[3] | |
| Necroptosis Inhibition | HT-29 | ~100-1000 fold shift from biochemical IC50 | ||
| Necrosulfonamide (NSA) | MLKL | Necroptosis Inhibition | HT-29 | 124 nM (IC50)[4][5] |
Key Control Experiments for Validating this compound
To rigorously validate the on-target effect of this compound, a series of control experiments are essential. These experiments are designed to demonstrate direct target engagement, inhibition of downstream signaling events, and specific rescue from necroptotic cell death.
Figure 2: Key Experimental Workflow for this compound Validation. A logical flow of experiments to confirm the mechanism of action of this compound, starting from target engagement and moving to cellular outcomes.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA for MLKL
-
Cell Treatment: Culture HT-29 cells to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Harvest and resuspend cells in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble MLKL by Western blot using an anti-MLKL antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble MLKL against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
MLKL Phosphorylation Assay
A key downstream event of RIPK3 activation is the phosphorylation of MLKL. A specific MLKL inhibitor should block this event.
Experimental Protocol: Western Blot for Phosphorylated MLKL
-
Cell Culture and Treatment: Seed HT-29 cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by treating cells with a cocktail of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM) (TSZ) for a specified time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST. Probe the membrane with primary antibodies against phosphorylated MLKL (p-MLKL) and total MLKL. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A dose-dependent decrease in the p-MLKL/total MLKL ratio in the presence of this compound confirms its inhibitory activity.
MLKL Oligomerization Assay
Upon phosphorylation, MLKL monomers oligomerize, a crucial step for its membrane translocation and function.
Experimental Protocol: Non-Reducing PAGE for MLKL Oligomerization
-
Cell Treatment and Lysis: Treat cells as described in the MLKL phosphorylation assay. Lyse the cells in a suitable lysis buffer.
-
Sample Preparation: Prepare protein lysates in a non-reducing sample buffer (without β-mercaptoethanol or DTT).
-
Non-Reducing PAGE: Separate the protein lysates on an SDS-PAGE gel under non-reducing conditions.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-MLKL antibody.
-
Analysis: In necroptotic cells, MLKL will appear as higher molecular weight bands (oligomers) in addition to the monomeric form. Effective inhibition by this compound will result in a reduction or absence of these higher molecular weight species.[6][7]
Cell Viability Assay
The ultimate functional readout of a necroptosis inhibitor is its ability to protect cells from necroptotic death. Lactate dehydrogenase (LDH) release is a common and reliable marker of plasma membrane rupture and cell lysis.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Seed cells (e.g., HT-29 or L929) in a 96-well plate. Pre-treat with a serial dilution of this compound or other inhibitors for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis with the appropriate stimuli (e.g., TSZ for HT-29 cells). Include control wells for spontaneous LDH release (vehicle-treated, no necroptosis induction) and maximum LDH release (lysis of untreated cells with a lysis buffer).
-
LDH Measurement: After the desired incubation time, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, corrected for background and normalized to the maximum LDH release. Plot the percentage of cell death against the inhibitor concentration to determine the EC50 value.
Genetic Controls: The Gold Standard for Specificity
To definitively attribute the protective effect of this compound to its action on MLKL, experiments using MLKL-deficient cells are indispensable.
-
MLKL Knockout (KO) or Knockdown (KD) Cells: In these cells, the necroptosis pathway is blocked at the level of MLKL. Therefore, these cells should be resistant to necroptosis-inducing stimuli. This compound should not show any protective effect in these cells, as its target is absent or significantly reduced. This control is crucial to rule out off-target effects of the inhibitor that might contribute to cell survival.[8]
Comparison of Off-Target Effects
A crucial aspect of inhibitor validation is the assessment of off-target effects. An ideal inhibitor should be highly specific for its intended target.
| Inhibitor | Known Off-Target Effects |
| This compound (P28) | Low cytotoxicity reported; specific off-target profile not extensively published. |
| Necrostatin-1 | Inhibits Indoleamine 2,3-dioxygenase (IDO), affects ferroptosis, and can inhibit T-cell receptor signaling.[8][9] |
| GSK'872 | Can induce apoptosis at concentrations higher than those required for necroptosis inhibition.[10] |
| Necrosulfonamide (NSA) | May have off-target effects, and its efficacy in mouse models can be limited due to species-specific differences in the MLKL protein. |
Conclusion
Validating the effect of a necroptosis inhibitor like this compound requires a multi-faceted approach. By employing a combination of biochemical and cell-based assays, including direct target engagement studies like CETSA, analysis of downstream signaling events, and functional cell viability assays, researchers can build a strong case for the inhibitor's mechanism of action. The inclusion of genetic controls using MLKL-deficient cells and a thorough comparison with well-characterized inhibitors targeting different points in the necroptosis pathway are essential for establishing the specificity and potency of this compound as a valuable research tool and a potential therapeutic agent. The detailed protocols and comparative data provided in this guide offer a robust framework for conducting these critical validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Edge: A Comparative Guide to Mlkl-IN-6 and Other Necroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of necroptosis inhibitors, highlighting the advantages of the novel MLKL inhibitor, Mlkl-IN-6.
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physio- and pathological processes, including inflammation, infectious diseases, and neurodegeneration. This has spurred the development of small molecule inhibitors targeting key players in the necroptosis signaling cascade. This guide provides a comprehensive comparison of this compound, a novel inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), with other widely used necroptosis inhibitors. We present supporting experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal tool compounds for their studies.
The Necroptosis Signaling Pathway: A Brief Overview
Necroptosis is executed through a well-defined signaling cascade. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), a signaling complex is formed. In the absence of active Caspase-8, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are recruited and activated, forming the necrosome.[1] Activated RIPK3 then phosphorylates the pseudokinase MLKL, the terminal effector of necroptosis.[2] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, causing lytic cell death.[1][3]
Caption: The Necroptosis Signaling Pathway and points of inhibitor action.
Comparison of Necroptosis Inhibitors
Targeting different nodes of the necroptosis pathway offers distinct advantages and disadvantages. While RIPK1 inhibitors like Necrostatin-1 are effective, RIPK1's role in other signaling pathways can lead to off-target effects. RIPK3 inhibitors such as GSK'872 are more specific to necroptosis but can paradoxically induce apoptosis at higher concentrations.[4][5] MLKL, as the terminal executioner, represents a highly specific target for necroptosis inhibition.
This compound (also known as P28) is a novel MLKL inhibitor developed for its potent anti-necroptotic and anti-fibrotic effects. A key advantage of this compound is its demonstrated low cytotoxicity compared to other inhibitors like Necrosulfonamide (NSA), a widely used tool compound for MLKL inhibition.
| Inhibitor | Target | Mechanism of Action | Cellular Potency (EC50/IC50) | Key Advantages |
| This compound (P28) | MLKL | Inhibits MLKL phosphorylation and oligomerization | Not explicitly reported; potent inhibition demonstrated at 10 µM | Low cytotoxicity |
| Necrosulfonamide (NSA) | MLKL | Covalently binds to Cys86, blocking MLKL oligomerization | ~124 nM (HT-29 cells)[6] | Well-characterized tool compound |
| TC13172 | MLKL | Covalently binds to Cys86, blocking MLKL translocation | ~2 nM (HT-29 cells)[4][5][7] | High potency |
| GW806742X | MLKL | ATP mimetic, binds to the pseudokinase domain | <50 nM (mouse dermal fibroblasts)[8] | Targets the nucleotide-binding site |
| GSK'872 | RIPK3 | ATP-competitive inhibitor of RIPK3 kinase activity | ~0.7 µM (HT-29 cells) | Targets upstream kinase in the pathway |
| Necrostatin-1 | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity | ~0.49 µM (Jurkat cells) | First-in-class, well-studied |
Experimental Data and Protocols
The efficacy of necroptosis inhibitors is typically evaluated through a series of in vitro and in vivo experiments. Below is a general workflow for screening and characterizing these inhibitors.
Caption: General workflow for the evaluation of necroptosis inhibitors.
Detailed Experimental Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of inhibitor efficacy.
1. Cell Culture and Seeding:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
2. Inhibitor Treatment:
-
Prepare a dilution series of the test inhibitor (e.g., this compound) and a positive control (e.g., Necrosulfonamide) in the cell culture medium.
-
Pre-treat the cells with the inhibitors for 1-2 hours.
3. Necroptosis Induction:
-
Prepare the necroptosis-inducing cocktail containing TNF-α (20 ng/mL), a SMAC mimetic (e.g., 100 nM SM-164), and a pan-caspase inhibitor (20 µM z-VAD-FMK) in the cell culture medium.
-
Add the cocktail to the inhibitor-treated cells.
4. Assessment of Cell Viability:
-
Incubate the cells for 8-24 hours.
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is indicative of lytic cell death.
Detailed Experimental Protocol 2: Western Blot Analysis of MLKL Phosphorylation
This protocol details the detection of phosphorylated MLKL (p-MLKL), a key marker of necroptosis activation.
1. Cell Lysis:
-
Seed HT-29 cells in a 6-well plate and treat as described in Protocol 1.
-
After the desired incubation time (e.g., 4-8 hours), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
3. SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against phospho-MLKL (e.g., anti-p-MLKL Ser358) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total MLKL and a loading control (e.g., GAPDH or β-actin) for normalization.
Conclusion
The development of specific and potent inhibitors is crucial for both dissecting the complex roles of necroptosis in various diseases and for developing novel therapeutic strategies. This compound presents a promising addition to the arsenal of necroptosis inhibitors, with its key advantage being low cytotoxicity. By targeting the terminal effector of the pathway, MLKL inhibitors like this compound offer a high degree of specificity, minimizing the potential for off-target effects associated with inhibitors of upstream signaling components. Further quantitative characterization of this compound's potency will solidify its position as a valuable tool for the research community. This guide provides the necessary framework for researchers to objectively compare and select the most appropriate necroptosis inhibitor for their specific research needs.
References
- 1. MLKL in cancer: more than a necroptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A necroptotic-independent function of MLKL in regulating endothelial cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Mlkl-IN-6
This guide provides essential safety and logistical information for the handling and disposal of Mlkl-IN-6, a potent research chemical. Adherence to these procedures is critical to ensure personnel safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
Due to its potential potency and the lack of comprehensive toxicity data, a cautious approach is necessary when selecting PPE for handling this compound. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.
| Protection Type | Recommended Equipment | Key Considerations |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | Required when handling the powdered form outside of a certified chemical fume hood or ventilated balance enclosure. |
| Hand | Chemical-resistant nitrile gloves (minimum thickness of 4 mil) | Double-gloving is recommended. Change gloves immediately if contaminated, torn, or after extended use. |
| Eye | Chemical safety goggles | Safety glasses do not provide a sufficient seal. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Body | Disposable, solid-front lab coat with tight-fitting cuffs | A disposable gown provides a higher level of protection against powder contamination. Do not wear lab coats outside of the designated laboratory area. |
| Foot | Closed-toe, non-perforated shoes | Ensure shoes are made of a material that will resist chemical spills. |
Operational Plan: Step-by-Step Handling
All handling of this compound, particularly in its powdered form, should be performed within a designated and controlled area to prevent cross-contamination.
Step 1: Preparation and Pre-Handling
-
Designated Area: Cordon off a specific area for handling this compound, such as a certified chemical fume hood or a powder containment hood.
-
Decontamination: Ensure the designated workspace is clean and free of other reagents. Prepare a decontamination solution appropriate for kinase inhibitors (e.g., a validated surfactant-based cleaner or as recommended by your EHS department).
-
Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them within the containment area before introducing the compound.
Step 2: Weighing the Compound
-
Containment: Weighing of powdered this compound must be conducted inside a chemical fume hood or a ventilated balance enclosure to control aerosolized particles.
-
Technique: Use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as tapping the container forcefully.
-
Static Control: Use an anti-static gun or ionizer to reduce static electricity, which can cause the powder to disperse.
Step 3: Solubilization
-
Solvent Addition: Add the desired solvent (e.g., DMSO) directly to the vial containing the pre-weighed this compound.
-
Mixing: Cap the vial securely before vortexing or sonicating to fully dissolve the compound. This should also be done within the fume hood.
-
Verification: Visually inspect the solution to ensure complete dissolution before proceeding with experimental use.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's EHS.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for chemical contamination.
Step 2: Decontamination
-
Work Surfaces: Thoroughly decontaminate all surfaces within the fume hood or designated area using the pre-approved decontamination solution.
-
Equipment: Non-disposable equipment, such as spatulas and glassware, must be decontaminated following a validated procedure before being removed from the containment area.
Step 3: Final Disposal
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound Waste") and any other information required by your institution.
-
Storage and Collection: Store the sealed waste containers in a designated satellite accumulation area. Arrange for pickup and final disposal by your institution's certified hazardous waste management provider.
Workflow Visualization
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
